molecular formula C194H304N48O61 B12661408 Ecnoglutide CAS No. 2459531-73-6

Ecnoglutide

Katalognummer: B12661408
CAS-Nummer: 2459531-73-6
Molekulargewicht: 4285 g/mol
InChI-Schlüssel: DJMLKAVQDZZBNC-NYHUXPQOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ecnoglutide (also known as XW003) is a novel, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist engineered as a biased agonist that selectively activates the cyclic adenosine monophosphate (cAMP) signaling pathway over β-arrestin recruitment . This targeted mechanism of action is associated with reduced GLP-1 receptor internalization and is believed to enhance insulin secretion and efficacy in preclinical models . In clinical research, this compound has demonstrated significant potential for the study of type 2 diabetes and obesity. A phase 2 trial in adults with type 2 diabetes showed dose-dependent HbA1c reductions from baseline of -1.81% to -2.39% after 20 weeks of treatment, alongside significant body weight reductions . A phase 3 trial in individuals with overweight or obesity (SLIMMER) reported a mean body weight reduction of up to 13.2% at week 40, with weight loss continuing up to 48 weeks without reaching a plateau . In a head-to-head phase 3 trial against dulaglutide in patients with type 2 diabetes, this compound provided superior weight loss, with participants losing almost twice as much body weight . This compound is composed of natural amino acids, which simplifies its manufacturing process compared to other GLP-1 analogs that require non-natural amino acids . It has a half-life at steady state of 124 to 138 hours, supporting once-weekly dosing in research settings . Its safety profile in clinical trials is consistent with the GLP-1 receptor agonist class, with the most common adverse events being mild to moderate gastrointestinal in nature . This product is designated For Research Use Only.

Eigenschaften

CAS-Nummer

2459531-73-6

Molekularformel

C194H304N48O61

Molekulargewicht

4285 g/mol

IUPAC-Name

18-[[(1S)-4-[2-[2-[2-[2-[2-[2-[[(5S)-5-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-carboxy-4-oxobutyl]amino]-18-oxooctadecanoic acid

InChI

InChI=1S/C194H304N48O61/c1-17-109(12)160(188(295)225-125(51-40-41-73-204-148(254)101-302-83-82-301-80-78-206-149(255)102-303-84-81-300-79-77-205-144(250)68-62-132(191(298)299)218-145(251)55-36-28-26-24-22-20-18-19-21-23-25-27-29-37-56-150(256)257)171(278)231-138(90-117-93-210-122-50-39-38-49-120(117)122)177(284)228-134(86-105(4)5)178(285)239-158(107(8)9)186(293)224-124(53-43-75-208-193(199)200)167(274)211-95-146(252)217-123(52-42-74-207-192(197)198)166(273)213-97-156(268)269)241-179(286)136(87-114-45-32-30-33-46-114)229-174(281)131(66-72-154(264)265)221-170(277)126(54-44-76-209-194(201)202)219-164(271)111(14)215-163(270)110(13)216-169(276)128(61-67-143(196)249)220-172(279)129(64-70-152(260)261)222-173(280)130(65-71-153(262)263)223-175(282)133(85-104(2)3)227-176(283)135(89-116-57-59-119(248)60-58-116)230-182(289)140(98-243)234-184(291)142(100-245)235-187(294)159(108(10)11)240-181(288)139(92-155(266)267)232-183(290)141(99-244)236-190(297)162(113(16)247)242-180(287)137(88-115-47-34-31-35-48-115)233-189(296)161(112(15)246)237-147(253)96-212-168(275)127(63-69-151(258)259)226-185(292)157(106(6)7)238-165(272)121(195)91-118-94-203-103-214-118/h30-35,38-39,45-50,57-60,93-94,103-113,121,123-142,157-162,210,243-248H,17-29,36-37,40-44,51-56,61-92,95-102,195H2,1-16H3,(H2,196,249)(H,203,214)(H,204,254)(H,205,250)(H,206,255)(H,211,274)(H,212,275)(H,213,273)(H,215,270)(H,216,276)(H,217,252)(H,218,251)(H,219,271)(H,220,279)(H,221,277)(H,222,280)(H,223,282)(H,224,293)(H,225,295)(H,226,292)(H,227,283)(H,228,284)(H,229,281)(H,230,289)(H,231,278)(H,232,290)(H,233,296)(H,234,291)(H,235,294)(H,236,297)(H,237,253)(H,238,272)(H,239,285)(H,240,288)(H,241,286)(H,242,287)(H,256,257)(H,258,259)(H,260,261)(H,262,263)(H,264,265)(H,266,267)(H,268,269)(H,298,299)(H4,197,198,207)(H4,199,200,208)(H4,201,202,209)/t109-,110-,111-,112+,113+,121-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,157-,158-,159-,160-,161-,162-/m0/s1

InChI-Schlüssel

DJMLKAVQDZZBNC-NYHUXPQOSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCNC(=O)COCCOCCNC(=O)COCCOCCNC(=O)CC[C@@H](C(=O)O)NC(=O)CCCCCCCCCCCCCCCCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC6=CNC=N6)N

Kanonische SMILES

CCC(C)C(C(=O)NC(CCCCNC(=O)COCCOCCNC(=O)COCCOCCNC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCCCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC6=CNC=N6)N

Herkunft des Produkts

United States

Foundational & Exploratory

Ecnoglutide's Mechanism of Action in Pancreatic Beta Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecnoglutide (also known as XW003) is a novel, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist developed for the treatment of type 2 diabetes and obesity.[1][2] Structurally, it is a peptide analog of human GLP-1, engineered with an alanine to valine substitution and a fatty acid moiety to ensure a prolonged half-life, permitting once-weekly subcutaneous administration.[1][3] A key feature of this compound is its biased agonism, which preferentially activates specific downstream signaling pathways to optimize therapeutic effects while potentially minimizing adverse reactions.[3][4] This guide provides a detailed examination of the molecular and cellular mechanisms through which this compound exerts its effects on pancreatic beta cells.

Core Mechanism: Biased Agonism at the GLP-1 Receptor

The primary action of this compound is to bind to and activate the GLP-1 receptor (GLP-1R), a member of the class B G protein-coupled receptor (GPCR) family, located on the surface of pancreatic beta cells.[4][5] Upon binding, this compound initiates an intracellular signaling cascade. Unlike the native GLP-1 or other agonists that activate multiple pathways, this compound is a "cAMP-biased" agonist.[2][3][6][7] This means it potently stimulates the production of cyclic adenosine monophosphate (cAMP) while having a minimal effect on other pathways, such as β-arrestin recruitment and subsequent receptor internalization.[1][3] This biased signaling is believed to contribute to its sustained and robust clinical efficacy.[2][8]

The cAMP-Mediated Signaling Cascade

Activation of the GLP-1R by this compound leads to the stimulation of the membrane-bound enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[4] The resulting increase in intracellular cAMP levels activates two main downstream effector proteins within the beta cell:

  • Protein Kinase A (PKA): cAMP binds to the regulatory subunits of PKA, causing their dissociation from and activation of the catalytic subunits. Activated PKA then phosphorylates numerous target proteins involved in insulin secretion and gene transcription.[4][9]

  • Exchange Protein Directly Activated by cAMP 2 (Epac2): Also known as cAMP-regulated guanine nucleotide exchange factor (cAMP-GEF), Epac2 is highly expressed in beta cells and acts as a crucial sensor for cAMP.[10][11] It plays a significant role in mediating the effects of GLP-1 on insulin granule exocytosis, independent of PKA.[10]

The synergistic action of PKA and Epac2 orchestrates the multifaceted response of the beta cell to this compound.

Ecnoglutide_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_effects Downstream Cellular Effects This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R Binds to G_protein G Protein (Gs) GLP1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Ion_Channels Modulation of Ion Channels (↓ KATP, ↑ Ca2+) PKA->Ion_Channels Exocytosis Enhanced Exocytosis of Insulin Granules PKA->Exocytosis Gene_Expression ↑ Insulin Gene Transcription PKA->Gene_Expression Proliferation ↑ Beta-Cell Proliferation & Survival PKA->Proliferation Epac2->Ion_Channels Epac2->Exocytosis

Caption: this compound signaling pathway in pancreatic beta cells.

Cellular and Physiological Effects on Pancreatic Beta Cells

The activation of the GLP-1R/cAMP pathway by this compound results in several beneficial effects on beta-cell function and health:

  • Glucose-Dependent Insulin Secretion: this compound potentiates insulin secretion only when blood glucose levels are elevated.[4][5] This glucose dependency is a hallmark of incretin-based therapies and significantly reduces the risk of hypoglycemia.[4] The cAMP signaling cascade facilitates this by:

    • Modulating Ion Channels: PKA-mediated phosphorylation leads to the closure of ATP-sensitive potassium (KATP) channels, causing membrane depolarization. This opens voltage-gated calcium channels, leading to an influx of Ca2+, a primary trigger for insulin granule exocytosis.

    • Enhancing Exocytosis: Both PKA and Epac2 signaling pathways increase the number of insulin granules available for release (the "readily releasable pool") and enhance their fusion with the cell membrane, a process critical for insulin secretion.[10]

  • Stimulation of Insulin Synthesis: Beyond secretion, GLP-1R activation promotes the transcription of the proinsulin gene and enhances the biosynthesis of insulin, ensuring that the beta cell can replenish its insulin stores to meet demand.[4]

  • Promotion of Beta-Cell Proliferation and Survival: The signaling pathways initiated by this compound are known to promote beta-cell proliferation and inhibit apoptosis (programmed cell death).[4][12] This is achieved through the activation of pro-survival pathways (e.g., PI3K/Akt) and the regulation of key cell cycle proteins.[9][12] These effects may help preserve or even expand beta-cell mass over the long term.

Quantitative Data on this compound's In Vitro Activity

The biased agonism of this compound is clearly demonstrated by its differential potency in stimulating cAMP production versus inducing receptor internalization.

ParameterCell LineEC50Source(s)
cAMP Induction HitHunter hGLP1R-CHO-K10.018 nM[1][3][6]
GLP-1 Receptor Internalization Not specified> 10,000 nM (> 10 µM)[1][3]

Experimental Protocols

Key Experiment: In Vitro cAMP Induction Assay

The potency of this compound in stimulating the GLP-1R signaling cascade was quantified using a competitive immunoassay to measure intracellular cAMP levels.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for cAMP production in a cell line stably expressing the human GLP-1 receptor.

Methodology:

  • Cell Line: HitHunter hGLP1R-CHO-K1 cells (a Chinese Hamster Ovary cell line engineered to express the human GLP-1 receptor) were utilized.[3]

  • Assay Principle: The assay is based on the principle of Enzyme Fragment Complementation (EFC). It measures the displacement of an enzyme fragment-labeled cAMP analog from a specific antibody by the free cAMP produced by the cells.

  • Protocol Steps:

    • Cell Plating: hGLP1R-CHO-K1 cells are seeded into 96- or 384-well microplates and cultured to form a confluent monolayer.

    • Compound Stimulation: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor to prevent the degradation of newly synthesized cAMP. Subsequently, cells are stimulated with a serial dilution of this compound (or other test compounds) for a specified period (e.g., 30-60 minutes) at 37°C to induce cAMP production.

    • Cell Lysis and Detection: A lysis buffer containing the detection reagents is added. This buffer includes the cAMP-specific antibody, the enzyme fragment-labeled cAMP, and the enzyme acceptor fragment.

    • Competitive Binding: The cAMP produced by the cells competes with the enzyme fragment-labeled cAMP for binding to the antibody. Higher concentrations of cellular cAMP result in more free enzyme fragment-labeled cAMP.

    • Signal Generation: The free enzyme fragment-labeled cAMP complements the enzyme acceptor fragment, forming an active β-galactosidase enzyme. This enzyme hydrolyzes a substrate to produce a chemiluminescent signal.

    • Data Analysis: The luminescent signal is measured using a plate reader. The signal is directly proportional to the amount of cAMP produced. A dose-response curve is generated by plotting the signal against the log concentration of this compound, and the EC50 value is calculated using a four-parameter logistic regression model.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_detect Detection & Analysis A 1. Seed hGLP1R-CHO-K1 cells in microplate B 2. Culture cells to form monolayer A->B C 3. Add PDE inhibitor B->C D 4. Stimulate with serial dilutions of this compound C->D E 5. Lyse cells and add detection reagents D->E F 6. Measure chemiluminescent signal E->F G 7. Plot dose-response curve and calculate EC50 F->G

Caption: Simplified workflow for an in vitro cAMP induction assay.

This compound exerts its therapeutic effects on pancreatic beta cells through the potent and biased activation of the GLP-1 receptor. By preferentially stimulating the cAMP signaling pathway, it enhances glucose-dependent insulin secretion and synthesis while also promoting beta-cell health and survival.[3][4][12] The pronounced separation between its high potency for cAMP induction and its low propensity for receptor internalization underscores a sophisticated pharmacological design aimed at maximizing glycemic control and weight reduction.[1][3][8] This detailed mechanism of action provides a strong rationale for the continued development and clinical application of this compound in managing metabolic diseases.[1]

References

Ecnoglutide's Activation of the cAMP Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecnoglutide is a novel, long-acting glucagon-like peptide-1 receptor (GLP-1R) agonist engineered for the treatment of type 2 diabetes and obesity. A key feature of its pharmacological profile is its biased agonism, preferentially activating the cyclic adenosine monophosphate (cAMP) signaling pathway over β-arrestin recruitment and subsequent receptor internalization. This biased signaling is believed to contribute to its potent glycemic control and weight loss effects, potentially with an improved side-effect profile compared to non-biased agonists. This technical guide provides an in-depth overview of the molecular mechanisms, experimental protocols for characterization, and quantitative data related to this compound's activation of the cAMP signaling pathway.

Introduction to this compound and Biased Agonism

This compound is a synthetic analogue of the human incretin hormone GLP-1.[1] It is designed with an alanine to valine substitution (Ala8Val) and is conjugated to a C18 diacid fatty acid via a γGlu-2xAEEA linker to extend its half-life, allowing for once-weekly administration.[1][2][3]

The GLP-1 receptor is a class B G-protein coupled receptor (GPCR) that, upon activation, can initiate multiple downstream signaling cascades. The canonical pathway involves the coupling to the Gαs subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. Elevated intracellular cAMP levels then activate Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), mediating various physiological effects, including glucose-dependent insulin secretion, suppression of glucagon release, and delayed gastric emptying.[4]

Another important pathway involves the recruitment of β-arrestin proteins to the activated receptor. This process can lead to receptor desensitization, internalization, and the initiation of a distinct set of signaling events. Biased agonists are ligands that selectively activate one of these pathways over the other. This compound is characterized as a cAMP-biased agonist because it potently stimulates the Gαs-cAMP pathway with minimal engagement of the β-arrestin pathway.[1][2] This property is thought to prolong the signaling from the cell surface and may contribute to its enhanced therapeutic efficacy.[5]

This compound's Mechanism of Action: The cAMP Signaling Pathway

This compound's primary mechanism of action is the activation of the GLP-1R, leading to a robust increase in intracellular cAMP. The sequence of events is as follows:

  • Receptor Binding: this compound binds to the extracellular domain of the GLP-1R on target cells, such as pancreatic β-cells.

  • Gαs Protein Activation: This binding induces a conformational change in the receptor, which promotes the exchange of GDP for GTP on the associated Gαs subunit.

  • Adenylyl Cyclase Activation: The activated Gαs subunit dissociates and stimulates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase converts ATP into cAMP, leading to an accumulation of this second messenger in the cytoplasm.

  • Downstream Effector Activation: cAMP activates PKA and EPAC, which in turn phosphorylate a multitude of downstream targets, culminating in the therapeutic effects of this compound.

Ecnoglutide_cAMP_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R Binds to G_protein Gαs GLP1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Therapeutic_Effects Therapeutic Effects (e.g., Insulin Secretion) PKA->Therapeutic_Effects EPAC->Therapeutic_Effects

Figure 1: this compound-induced cAMP signaling pathway.

Quantitative In Vitro Pharmacology

The biased agonism of this compound has been quantified through various in vitro assays. The following table summarizes the key potency data.

AssayThis compoundSemaglutide (Comparator)
cAMP Production EC50 0.018 nM[1]~2.437 ng/mL
β-Arrestin Recruitment EC50 > 10 µM[1]Similar to cAMP EC50
GLP-1R Internalization EC50 > 10 µM[1][2]Not reported

EC50 (Half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

The characterization of this compound's biased agonism involves a series of in vitro cellular assays. Below are detailed protocols for the key experiments.

cAMP Accumulation Assay (HTRF)

This assay quantifies the amount of cAMP produced by cells in response to GLP-1R activation. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Objective: To determine the potency (EC50) of this compound in stimulating cAMP production.

Materials:

  • CHO-K1 cells stably expressing the human GLP-1R.

  • Assay medium: PBS with 1 mM IBMX (a phosphodiesterase inhibitor).

  • This compound and reference agonists.

  • HTRF cAMP assay kit (e.g., Cisbio cAMP Dynamic 2 Assay Kit).

  • 384-well low-volume white plates.

  • HTRF-compatible plate reader.

Protocol:

  • Cell Preparation: Culture CHO-K1-hGLP-1R cells to ~80-90% confluency. Harvest the cells and resuspend them in pre-warmed assay medium to a concentration of 300,000 cells/mL.

  • Cell Plating: Dispense 5 µL of the cell suspension (1,500 cells) into each well of a 384-well plate.

  • Compound Preparation: Prepare a serial dilution of this compound and any comparator agonists in DMSO. Further dilute these stocks 100-fold in assay buffer.

  • Compound Addition: Add 2.5 µL of the diluted compounds to the wells containing the cells.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Lysis and Detection: Add 5 µL of cAMP-d2 reagent (from the HTRF kit) diluted in lysis buffer to each well. Then, add 5 µL of the cryptate-conjugated anti-cAMP antibody solution.

  • Final Incubation: Incubate the plate at room temperature for 1 hour in the dark.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (d2 emission).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Convert the HTRF ratios to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

cAMP_Assay_Workflow start Start cell_prep Prepare CHO-K1-hGLP-1R cell suspension start->cell_prep plate_cells Plate cells in 384-well plate cell_prep->plate_cells add_compound Add compound to cells plate_cells->add_compound compound_prep Prepare serial dilutions of this compound compound_prep->add_compound incubate1 Incubate for 1 hour at room temperature add_compound->incubate1 add_reagents Add HTRF lysis and detection reagents incubate1->add_reagents incubate2 Incubate for 1 hour in the dark add_reagents->incubate2 read_plate Read plate on HTRF reader incubate2->read_plate analyze_data Analyze data and determine EC50 read_plate->analyze_data end End analyze_data->end

Figure 2: Experimental workflow for the HTRF cAMP assay.

β-Arrestin Recruitment Assay (PathHunter)

This assay measures the recruitment of β-arrestin to the activated GLP-1R, a key step in receptor desensitization and internalization. The PathHunter assay is a widely used enzyme fragment complementation (EFC) assay.

Objective: To determine the potency (EC50) of this compound in inducing β-arrestin recruitment to the GLP-1R.

Materials:

  • PathHunter GLP-1R CHO-K1 β-Arrestin cell line (e.g., from DiscoverX).[6][7][8]

  • Cell plating reagent.

  • This compound and reference agonists.

  • PathHunter detection reagents.

  • 384-well white plates.

  • Luminescence plate reader.

Protocol:

  • Cell Preparation: Thaw and resuspend the PathHunter cells in the provided cell plating reagent to a concentration of 250,000 cells/mL.

  • Cell Plating: Dispense 20 µL of the cell suspension (5,000 cells) into each well of a 384-well plate.

  • Incubation: Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell plating reagent.

  • Compound Addition: Add 5 µL of the diluted compounds to the wells.

  • Incubation: Incubate the plate for 90 minutes at 37°C.

  • Detection: Add 12 µL of the PathHunter detection reagent mixture to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Plot the luminescence signal against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

bArrestin_Assay_Workflow start Start cell_prep Prepare PathHunter cell suspension start->cell_prep plate_cells Plate cells and incubate overnight cell_prep->plate_cells add_compound Add compound to cells plate_cells->add_compound compound_prep Prepare serial dilutions of this compound compound_prep->add_compound incubate1 Incubate for 90 min at 37°C add_compound->incubate1 add_reagents Add PathHunter detection reagents incubate1->add_reagents incubate2 Incubate for 60 min at room temperature add_reagents->incubate2 read_plate Read luminescence incubate2->read_plate analyze_data Analyze data and determine EC50 read_plate->analyze_data end End analyze_data->end

Figure 3: Experimental workflow for the PathHunter β-arrestin assay.

GLP-1 Receptor Internalization Assay

This assay measures the agonist-induced internalization of the GLP-1R from the cell surface. This can be assessed using fluorescently labeled ligands and high-content imaging or flow cytometry.

Objective: To determine the potency (EC50) of this compound in promoting GLP-1R internalization.

Materials:

  • Cells expressing tagged GLP-1R (e.g., SNAP-tag or HaloTag).

  • Fluorescently labeled GLP-1R antagonist (e.g., LUXendin645) or agonist.[9]

  • This compound and reference agonists.

  • Imaging medium (e.g., phenol red-free DMEM).

  • High-content imaging system or flow cytometer.

Protocol:

  • Cell Plating: Plate GLP-1R expressing cells in a suitable format for imaging or flow cytometry (e.g., 96-well imaging plates).

  • Compound Treatment: Treat the cells with various concentrations of this compound or a reference agonist for a defined period (e.g., 30-60 minutes) at 37°C to induce receptor internalization.

  • Labeling: Wash the cells and label the remaining surface receptors with a fluorescently labeled antagonist at 4°C to prevent further internalization.

  • Washing: Wash away the unbound fluorescent ligand.

  • Data Acquisition: Acquire images using a high-content imaging system or analyze the cells by flow cytometry to quantify the mean fluorescence intensity of the cell surface.

  • Data Analysis: The decrease in surface fluorescence is proportional to the extent of receptor internalization. Plot the percentage of internalized receptors against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Logical Workflow for Determining Biased Agonism

The determination of this compound's biased agonism involves a comparative analysis of its activity in the cAMP and β-arrestin pathways, typically relative to a reference agonist.

Biased_Agonism_Workflow start Start: Characterize This compound's Biased Agonism cAMP_assay Perform cAMP Accumulation Assay start->cAMP_assay arrestin_assay Perform β-Arrestin Recruitment Assay start->arrestin_assay get_cAMP_EC50 Determine EC50 for cAMP Production cAMP_assay->get_cAMP_EC50 get_arrestin_EC50 Determine EC50 for β-Arrestin Recruitment arrestin_assay->get_arrestin_EC50 compare_potencies Compare EC50 values get_cAMP_EC50->compare_potencies get_arrestin_EC50->compare_potencies conclusion Conclusion: This compound is a cAMP-biased agonist compare_potencies->conclusion cAMP EC50 << β-arrestin EC50 end End conclusion->end

Figure 4: Logical workflow for determining biased agonism.

Conclusion

This compound's pharmacological profile is distinguished by its potent and biased activation of the GLP-1R. By preferentially stimulating the Gαs-cAMP signaling pathway while minimally engaging the β-arrestin pathway, this compound represents a refined approach to GLP-1R agonism. The in vitro data strongly support this biased mechanism, which is hypothesized to be a key contributor to its observed clinical efficacy in glycemic control and weight reduction. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other biased GLP-1R agonists, which are at the forefront of metabolic disease therapeutics.

References

Ecnoglutide vs. Semaglutide: A Technical Guide to Structural and Functional Distinctions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the structural and functional characteristics of two prominent glucagon-like peptide-1 (GLP-1) receptor agonists: ecnoglutide and semaglutide. Both molecules have been engineered for enhanced therapeutic efficacy in managing type 2 diabetes and obesity, yet their molecular designs possess subtle but significant differences that influence their pharmacological profiles. This document outlines these distinctions through detailed structural analysis, comparative quantitative data, and methodologies of key experiments.

Introduction to GLP-1 Receptor Agonists

Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in glucose homeostasis.[1][2] It stimulates glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety.[3][4][5][6][7] However, native GLP-1 is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4), limiting its therapeutic potential.[2][8] GLP-1 receptor agonists like semaglutide and this compound are synthetic analogs designed to resist DPP-4 degradation and exhibit prolonged half-lives, thereby providing sustained therapeutic effects.[7][9]

Molecular Structure

The foundation of both this compound and semaglutide is the native GLP-1 peptide. However, specific amino acid substitutions and chemical modifications distinguish them, leading to altered stability, receptor interaction, and downstream signaling.

Semaglutide is a long-acting GLP-1 analog with approximately 94% sequence homology to human GLP-1.[10][11] Its structure incorporates three key modifications to enhance its pharmacokinetic profile:[12]

  • Amino Acid Substitutions:

    • Position 8: Alanine is replaced with α-aminoisobutyric acid (Aib), a non-natural amino acid. This substitution confers resistance to degradation by DPP-4.[4][7][12][13]

    • Position 34: Lysine is replaced with arginine.[12][14]

  • Acylation: The lysine residue at position 26 is acylated with a C18 fatty diacid via a hydrophilic spacer.[4][7][12][13][14] This modification facilitates strong binding to serum albumin, which significantly extends the plasma half-life.[7][15][16]

The amino acid sequence of semaglutide is: His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys(AEEA-AEEA-γ-Glu-C18 diacid)-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly[13]

This compound is a novel, long-acting GLP-1 analog engineered for potent and biased agonism. A notable feature of this compound is that it is composed entirely of natural amino acids, which can simplify the manufacturing process through recombinant DNA technology.[1][2] The key structural modifications of this compound are:

  • Amino Acid Substitution:

    • Position 8: Alanine is substituted with valine. This substitution is reported to favor a bias towards cAMP signaling.[1]

  • Acylation: An 18-carbon fatty acid is conjugated to the lysine residue at position 30.[2] This acylation, similar to that of semaglutide, serves to extend the molecule's half-life through albumin binding.[1]

The amino acid sequence of this compound is: HVEGTFTSDVSSYLEEQAAREFIK-(AEEA-AEEA-γ-Glu-C18 diacid)-WLVRGRG[17][18]

Comparative Structural Analysis

The core structural differences between this compound and semaglutide lie in the specific amino acid at position 8 and the location of the fatty acid acylation.

G Structural Modifications of this compound and Semaglutide vs. Native GLP-1 cluster_native Native GLP-1 cluster_semaglutide Semaglutide cluster_this compound This compound Native_GLP1 His Ala ... Lys ... Lys ... Lys Gly Arg Gly Semaglutide His Aib ... Lys-C18 ... Lys ... Arg Gly Arg Gly Native_GLP1:pos8->Semaglutide:pos8 Ala -> Aib (DPP-4 Resistance) Native_GLP1:pos26->Semaglutide:pos26 Acylation at Lys26 (Albumin Binding) Native_GLP1:pos34->Semaglutide:pos34 Lys -> Arg This compound His Val ... Lys ... Lys-C18 ... Lys Gly Arg Gly Native_GLP1:pos8->this compound:pos8 Ala -> Val (cAMP Bias) Native_GLP1:pos30->this compound:pos30 Acylation at Lys30 (Albumin Binding)

Caption: Key structural differences between Semaglutide, this compound, and native GLP-1.

Quantitative Data Summary

The structural modifications directly impact the pharmacological properties of these molecules, including their binding affinity to the GLP-1 receptor, their potency in activating downstream signaling pathways, and their pharmacokinetic profiles.

ParameterSemaglutideThis compoundReference(s)
GLP-1R Binding Affinity 0.38 ± 0.06 nMNot explicitly stated in the provided results.[15]
cAMP Induction (EC50) Similar to this compound0.018 nM[19][20]
β-arrestin Recruitment Full agonistLower maximal recruitment than semaglutide[2][21]
Receptor Internalization Full agonistEC50 > 10,000 nM (minimal)[17][18][22][20]
Half-life (steady state) ~1 week (165 hours)124-138 hours[12][22][20]

Signaling Pathway and Biased Agonism

Upon binding to the GLP-1 receptor, a G protein-coupled receptor (GPCR), agonists can trigger multiple intracellular signaling cascades. The two major pathways are the Gαs/cAMP pathway, which is primarily responsible for the therapeutic effects on glucose metabolism, and the β-arrestin pathway, which can lead to receptor internalization and desensitization.[23][24]

This compound is described as a "biased agonist," meaning it preferentially activates the cAMP pathway over β-arrestin recruitment.[1][17][18][25] This signaling bias is hypothesized to enhance the beneficial metabolic effects while potentially mitigating some side effects associated with strong β-arrestin activation and receptor internalization.[1][25]

G GLP-1 Receptor Signaling Pathway cluster_pathways Downstream Signaling Semaglutide Semaglutide GLP1R GLP-1 Receptor Semaglutide->GLP1R B_Arrestin β-Arrestin Recruitment Semaglutide->B_Arrestin Full Agonist This compound This compound This compound->GLP1R cAMP Gαs -> Adenylyl Cyclase -> cAMP This compound->cAMP Biased Agonist (Preferential Activation) This compound->B_Arrestin Weak Activation GLP1R->cAMP Strong Activation GLP1R->B_Arrestin Activation Therapeutic_Effects Therapeutic Effects (Insulin Secretion, Satiety) cAMP->Therapeutic_Effects Internalization Receptor Internalization B_Arrestin->Internalization

Caption: this compound shows biased agonism, favoring the cAMP pathway over β-arrestin.

Experimental Protocols

The characterization of these molecules involves a suite of in vitro and in vivo assays. Below are generalized methodologies for key experiments cited in the literature.

  • Objective: To determine the binding kinetics (association and dissociation rates) of the GLP-1 analogs to the human GLP-1 receptor.

  • Methodology:

    • Immobilization: Recombinant human GLP-1 receptor protein is immobilized on a sensor chip (e.g., Biacore CM5 sensor chip) via amine coupling.[1]

    • Analyte Injection: A series of dilutions of the GLP-1 analog (e.g., this compound or semaglutide) are injected over the sensor surface.[1]

    • Detection: A surface plasmon resonance (SPR) system (e.g., Biacore™ 8K) monitors the change in refractive index at the sensor surface as the analyte binds to and dissociates from the immobilized receptor.[1]

    • Data Analysis: The resulting sensorgrams are analyzed using appropriate kinetic models to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

  • Objective: To quantify the potency and efficacy of the GLP-1 analogs in activating the cAMP and β-arrestin signaling pathways.

  • Methodology:

    • Cell Culture: A cell line stably expressing the human GLP-1 receptor (e.g., HEK293 or CHO cells) is cultured.

    • Stimulation: Cells are treated with increasing concentrations of the GLP-1 analog.

    • Detection:

      • cAMP Assay: Intracellular cAMP levels are measured using a competitive immunoassay or a reporter gene assay (e.g., CRE-luciferase).

      • β-arrestin Assay: β-arrestin recruitment to the receptor is measured using techniques like Bioluminescence Resonance Energy Transfer (BRET) or enzyme fragment complementation.

    • Data Analysis: Dose-response curves are generated, and the EC50 (half-maximal effective concentration) and Emax (maximal effect) values are calculated to determine the potency and efficacy of the agonist for each pathway.

G Workflow for In Vitro GLP-1R Signaling Assays cluster_setup Assay Setup cluster_pathways Parallel Pathway Detection cluster_analysis Data Analysis cluster_results Results A Culture cells expressing human GLP-1R B Prepare serial dilutions of this compound/Semaglutide A->B C Treat cells with agonists B->C D1 Measure intracellular cAMP (e.g., HTRF, LANCE) C->D1 D2 Measure β-arrestin recruitment (e.g., BRET, PathHunter) C->D2 E1 Generate cAMP dose-response curve D1->E1 E2 Generate β-arrestin dose-response curve D2->E2 F1 Calculate EC50 & Emax for cAMP Pathway E1->F1 F2 Calculate EC50 & Emax for β-arrestin Pathway E2->F2 G Determine Signaling Bias F1->G F2->G

Caption: A generalized workflow for assessing GLP-1 receptor signaling pathways in vitro.

Conclusion

This compound and semaglutide, while both highly effective long-acting GLP-1 receptor agonists, exhibit key structural differences that translate into distinct pharmacological profiles. Semaglutide's design, featuring a non-natural amino acid at position 8 and acylation at position 26, ensures robust stability and a long half-life. This compound, composed entirely of natural amino acids, introduces a valine at position 8 and shifts the acylation site to position 30. This unique structure confers a biased agonism, preferentially activating the therapeutic cAMP signaling pathway while minimizing β-arrestin recruitment and subsequent receptor internalization. These molecular distinctions underscore the ongoing innovation in peptide engineering aimed at optimizing therapeutic outcomes for metabolic diseases. Further clinical investigation will continue to elucidate the full impact of these structural variations on clinical efficacy and safety.

References

Ecnoglutide's Effect on Gastric Emptying in Rodent Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ecnoglutide (also known as XW003) is a novel, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist currently under investigation for the treatment of type 2 diabetes and obesity.[1] As with other drugs in this class, a key mechanism of action of this compound is the delay of gastric emptying.[2] This technical guide provides an in-depth overview of the anticipated effects of this compound on gastric emptying in rodent models, based on the established pharmacology of GLP-1 receptor agonists and available preclinical data on this compound. This document is intended for researchers, scientists, and drug development professionals.

While preclinical studies on this compound have been conducted in rodent models, including db/db mice and diet-induced obese (DIO) rats, specific quantitative data on its effects on gastric emptying have not been made publicly available.[1][3][2][4] Therefore, this guide will present representative data and methodologies from studies on other long-acting GLP-1 receptor agonists to provide a robust framework for understanding the expected gastric emptying profile of this compound.

The Role of GLP-1 Receptor Agonism in Gastric Motility

GLP-1 is an incretin hormone that plays a crucial role in regulating glucose homeostasis. Its physiological effects include stimulating glucose-dependent insulin secretion, suppressing glucagon secretion, and slowing gastric emptying. The latter effect is mediated by the binding of GLP-1 to its receptors in the gastrointestinal tract and the central nervous system, leading to a reduction in gastric motility. This delay in the transit of food from the stomach to the small intestine contributes to improved postprandial glycemic control and a feeling of satiety, which can aid in weight management.

Expected Effects of this compound on Gastric Emptying in Rodent Models

Based on its mechanism of action as a long-acting GLP-1 receptor agonist, this compound is expected to dose-dependently delay gastric emptying in rodent models such as db/db mice and DIO rats. This effect would manifest as a slower transit of a test meal from the stomach.

Quantitative Data from Representative GLP-1 Agonist Studies in Rodents

The following table summarizes typical quantitative data on the effects of long-acting GLP-1 receptor agonists on gastric emptying in rodent models. It is important to note that these are representative values, and the actual effects of this compound may vary.

Animal ModelGLP-1 Receptor AgonistDoseMethodResults (Gastric Emptying)Reference
Sprague-Dawley RatsLiraglutide0, 50, 200, 600 µg/kgPhenol Red SpectrophotometryDose-dependent decrease in gastric emptying rate.(Representative data)
C57BL/6 MiceSemaglutide0, 10, 30, 100 nmol/kgSolid Meal ScintigraphySignificant delay in gastric emptying at higher doses.(Representative data)
db/db MiceExenatide0, 1, 10 µg/kg13C-Spirulina Breath TestDose-dependent reduction in the rate of gastric emptying.(Representative data)
Diet-Induced Obese (DIO) RatsDulaglutide0, 0.1, 0.5, 2.5 mg/kgPhenol Red SpectrophotometrySignificant and sustained delay in gastric emptying.(Representative data)

Experimental Protocols for Assessing Gastric Emptying in Rodents

Several well-established methods are used to measure gastric emptying in rodent models. The choice of method often depends on the nature of the test meal (liquid or solid) and the desired endpoint.

Phenol Red Meal Assay

This is a common and relatively simple method for assessing the gastric emptying of a liquid or semi-solid meal.

Protocol:

  • Animal Preparation: Rodents (e.g., mice or rats) are fasted overnight (typically 12-16 hours) with free access to water.

  • Test Meal Preparation: A non-absorbable marker, phenol red, is incorporated into a test meal. A common formulation is 1.5% methylcellulose in water containing 0.05% phenol red.

  • Administration: A precise volume of the phenol red-containing meal (e.g., 1.5 mL for rats) is administered orally via gavage.

  • Drug Administration: this compound or a vehicle control is administered at a specified time before the test meal (e.g., 30-60 minutes for subcutaneous injection).

  • Stomach Collection: At a predetermined time point after the meal administration (e.g., 20-30 minutes), the animals are euthanized. The stomach is clamped at the pylorus and cardia and surgically removed.

  • Phenol Red Quantification: The stomach contents are homogenized in an alkaline solution (e.g., 0.1 N NaOH) to extract the phenol red. The absorbance of the supernatant is measured spectrophotometrically (typically at 560 nm).

  • Calculation: The amount of phenol red remaining in the stomach is compared to the amount in the stomachs of a control group euthanized immediately after gavage (time 0). The percentage of gastric emptying is calculated as: % Gastric Emptying = (1 - (Amount of Phenol Red in Stomach at Time X / Amount of Phenol Red in Stomach at Time 0)) * 100

Solid Meal Gastric Emptying Assay

This method assesses the emptying of a solid meal, which can be more physiologically relevant for some studies.

Protocol:

  • Animal Preparation: Similar to the phenol red assay, rodents are fasted overnight.

  • Test Meal: A solid test meal is prepared, often containing a non-absorbable marker. This can be a small piece of food (e.g., a portion of a standard chow pellet) mixed with a marker like chromium oxide or labeled with a radioactive isotope.

  • Administration: The animals are allowed to consume the test meal voluntarily or it is administered via gavage if in a powdered form mixed with a vehicle.

  • Drug Administration: this compound or vehicle is administered prior to the meal.

  • Stomach Collection and Analysis: At a specific time point, the animals are euthanized, and the stomach is removed. The amount of the marker remaining in the stomach is quantified. For chromium oxide, this may involve acid digestion and atomic absorption spectroscopy. For radioactive markers, a gamma counter is used.

  • Calculation: The percentage of gastric emptying is calculated similarly to the phenol red assay.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathway involved in GLP-1 receptor-mediated effects on gastric emptying and a typical experimental workflow for its assessment.

GLP1_Signaling_Pathway cluster_gut Gut Lumen cluster_lcell L-Cell cluster_circulation Circulation cluster_target Target Tissues Food Intake Food Intake GLP-1 Secretion GLP-1 Secretion Food Intake->GLP-1 Secretion stimulates GLP-1 GLP-1 GLP-1 Secretion->GLP-1 GLP-1 Receptor GLP-1 Receptor GLP-1->GLP-1 Receptor binds to This compound This compound This compound->GLP-1 Receptor binds to (agonist) Reduced Gastric Motility Reduced Gastric Motility GLP-1 Receptor->Reduced Gastric Motility activates signaling cascade leading to Gastric_Emptying_Workflow Animal Fasting Animal Fasting Drug Administration (this compound/Vehicle) Drug Administration (this compound/Vehicle) Animal Fasting->Drug Administration (this compound/Vehicle) Test Meal Administration (with marker) Test Meal Administration (with marker) Drug Administration (this compound/Vehicle)->Test Meal Administration (with marker) Timed Interval Timed Interval Test Meal Administration (with marker)->Timed Interval Euthanasia & Stomach Collection Euthanasia & Stomach Collection Timed Interval->Euthanasia & Stomach Collection Marker Quantification Marker Quantification Euthanasia & Stomach Collection->Marker Quantification Data Analysis (% Gastric Emptying) Data Analysis (% Gastric Emptying) Marker Quantification->Data Analysis (% Gastric Emptying)

References

In Vitro Characterization of Ecnoglutide's Biased Agonism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Ecnoglutide, a novel long-acting glucagon-like peptide-1 (GLP-1) receptor agonist. This compound has been engineered to exhibit biased agonism, preferentially activating the G-protein-coupled cyclic adenosine monophosphate (cAMP) signaling pathway over the β-arrestin recruitment pathway.[1][2][3][4] This biased activity is hypothesized to enhance therapeutic efficacy for type 2 diabetes and obesity by maximizing the desired metabolic effects while minimizing receptor internalization and desensitization.[3][5]

Data Presentation: In Vitro Signaling Profile

The following tables summarize the quantitative data from in vitro assays, comparing the potency and efficacy of this compound with Semaglutide, another GLP-1 receptor agonist.

Table 1: cAMP Production in GLP-1R Reporter Cells

CompoundEC₅₀ (cAMP Production)
This compound0.018 nM[1][6][7][8][9]
Semaglutide~2.437 ng/mL*[1]

Note: Potency for cAMP induction was reported to be similar between this compound and Semaglutide.[1][10]

Table 2: β-Arrestin Recruitment & Receptor Internalization

CompoundEC₅₀ (β-Arrestin Recruitment)Maximum β-Arrestin RecruitmentEC₅₀ (GLP-1R Internalization)
This compoundSimilar to Semaglutide[1][10]54–60% of Semaglutide[1]> 10 μM[1][6][7][8][9]
SemaglutideSimilar to this compound[1][10]100% (Reference)[1]Markedly higher than this compound[1]

These data highlight this compound's distinct profile: it potently induces cAMP signaling, comparable to Semaglutide, but has significantly reduced efficacy in recruiting β-arrestin and causing subsequent receptor internalization.[1][10]

Experimental Protocols

Detailed methodologies for the key in vitro characterization assays are provided below.

cAMP Production Assay (cAMP-Glo™ Method)

This assay quantifies the intracellular accumulation of cAMP following GLP-1 receptor activation.

  • Cell Line: RIN-m5F cells (ATCC, CRL-11605).[7]

  • Materials: cAMP-Glo™ Assay kit (Promega, V1501), 96-well cell culture plates.[7]

  • Procedure:

    • Cell Seeding: RIN-m5F cells are seeded at a density of 1 x 10⁵ cells/mL (100 µL per well) into a 96-well plate and incubated overnight at 37°C in a 5% CO₂ incubator.[7]

    • Compound Preparation: Test compounds (e.g., this compound, Semaglutide) are prepared at desired concentrations through serial dilutions in assay medium.[7]

    • Cell Treatment: The culture medium is removed from the cells, and 40 µL of the compound solutions are added to the respective wells. The plate is then incubated for 15 minutes at 37°C and 5% CO₂.[7]

    • Cell Lysis: Cells are lysed by adding cAMP-Glo™ Lysis Buffer.[7]

    • cAMP Detection: 10 µL of cAMP-Glo™ Detection solution is added to each well. The plate is shaken at 500 rpm for 20 minutes at room temperature.[7]

    • Signal Generation: 50 µL of Kinase-Glo® Reagent is added to each well, and the plate is shaken at 500 rpm for 10 minutes at room temperature.[7]

    • Data Acquisition: The resulting chemiluminescence is measured using a microplate reader. The signal is inversely proportional to the cAMP concentration.[7]

β-Arrestin Recruitment Assay (PathHunter® Method)

This assay measures the recruitment of β-arrestin to the activated GLP-1 receptor.

  • Cell Line: PathHunter® β-Arrestin hGLP1R-CHO-K1 cells (DiscoverX).[1]

  • Materials: PathHunter® Detection reagents, white-walled 384-well microplates.[1]

  • Procedure:

    • Cell Seeding: Cells are seeded in a total volume of 20 µL into a white-walled, 384-well microplate and incubated at 37°C.[1]

    • Compound Addition: 5 µL of the test compounds (prepared at 5x the final concentration) are added to the cells. The plate is incubated at 37°C for 90 minutes.[1]

    • Signal Generation: 12.5 µL or 15 µL of PathHunter® Detection reagent cocktail is added to each well.[1]

    • Incubation: The plate is incubated for one hour at room temperature to allow the signal to develop.[1]

    • Data Acquisition: Chemiluminescence is measured using a microplate reader.

GPCR Internalization Assay (PathHunter® Method)

This assay quantifies the agonist-induced internalization of the GLP-1 receptor from the cell surface.

  • Cell Line: PathHunter® Activated GPCR Internalization hGLP1R-U2OS cells (DiscoverX).[1]

  • Materials: PathHunter® Detection reagents, white-walled 384-well microplates.[1]

  • Procedure:

    • Cell Seeding: Cells are seeded in a total volume of 20 µL into a white-walled, 384-well microplate and incubated at 37°C.[1]

    • Compound Addition: 5 µL of the test compounds (prepared at 5x the final concentration) are added to the cells. The plate is incubated at 37°C for 90 minutes.[1]

    • Signal Generation: 12.5 µL or 15 µL of PathHunter® Detection reagent cocktail is added to each well.[1]

    • Incubation: The plate is incubated for one hour at room temperature.[1]

    • Data Acquisition: Chemiluminescence is measured using a microplate reader.

Mandatory Visualizations

GLP-1 Receptor Signaling Pathways

GLP1R_Signaling cluster_cytosol Cytosol GLP1R GLP-1R Gs Gαs GLP1R->Gs betaArrestin β-Arrestin GLP1R->betaArrestin Weakly Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP Gs->AC Activates ATP ATP PKA PKA cAMP->PKA Activates Therapeutic Therapeutic Effects PKA->Therapeutic Internalization Receptor Internalization & Desensitization betaArrestin->Internalization This compound This compound This compound->GLP1R Binds

Caption: GLP-1R signaling, highlighting this compound's bias for the Gαs/cAMP pathway.

Experimental Workflow for Biased Agonism Assessment

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_detection Signal Detection cluster_analysis Data Analysis start Start cell_seeding 1. Seed Reporter Cells (e.g., CHO-K1, U2OS) in 384-well plates start->cell_seeding end End compound_prep 2. Prepare Serial Dilutions of this compound & Controls compound_addition 3. Add Compounds to Cells compound_prep->compound_addition incubation 4. Incubate (e.g., 90 min at 37°C) compound_addition->incubation reagent_addition 5. Add Detection Reagents (e.g., PathHunter Cocktail) incubation->reagent_addition signal_incubation 6. Incubate at RT (e.g., 60 min) reagent_addition->signal_incubation read_plate 7. Measure Luminescence signal_incubation->read_plate data_analysis 8. Calculate EC₅₀ & Emax for each pathway read_plate->data_analysis bias_quant 9. Quantify Signaling Bias data_analysis->bias_quant bias_quant->end

Caption: General workflow for in vitro assays to determine biased agonism.

Logical Diagram of this compound's Biased Signaling

Biased_Agonism cluster_pathways This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R Binds to cAMP_Pathway G-Protein Pathway Potent cAMP Production High Efficacy for Metabolic Control GLP1R->cAMP_Pathway:f0  Strongly Activates Arrestin_Pathway β-Arrestin Pathway Weak β-Arrestin Recruitment Low Receptor Internalization GLP1R->Arrestin_Pathway:f0  Weakly Engages

References

Methodological & Application

Application Notes and Protocols for Ecnoglutide Subcutaneous Injection in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Ecnoglutide is a novel, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist with a unique mechanism of action.[1][2] It functions as a biased agonist, preferentially activating the cyclic adenosine monophosphate (cAMP) signaling pathway over β-arrestin recruitment and subsequent receptor internalization.[1][2][3][4] This biased agonism is thought to contribute to its potent effects on glycemic control and body weight reduction, as demonstrated in preclinical studies involving rodent models.[3][4][5] These application notes provide a detailed protocol for the subcutaneous administration of this compound to mice, intended for researchers, scientists, and drug development professionals.

Mechanism of Action and Signaling Pathway

This compound is an analog of the human GLP-1 incretin hormone.[3] Upon binding to the GLP-1 receptor, primarily located on pancreatic β-cells, it stimulates insulin secretion in a glucose-dependent manner.[1] The preferential activation of the cAMP pathway leads to a cascade of downstream effects that regulate glucose homeostasis.

Ecnoglutide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R Binds AC Adenylate Cyclase GLP1R->AC Activates BetaArrestin β-Arrestin Recruitment (Minimized) GLP1R->BetaArrestin Minimal Interaction cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion (Glucose-Dependent) PKA->Insulin Promotes

Caption: this compound signaling pathway.

Quantitative Data from Preclinical Studies in Mice

Preclinical studies in db/db mice, a model for type 2 diabetes, have demonstrated the efficacy of this compound in regulating blood glucose and body weight.

ParameterTreatment GroupDosageDurationOutcomeReference
Blood Glucose This compound0.015 mg/kg (single dose)Single AdministrationSignificant reduction in blood glucose compared to vehicle.[3]
This compound0.15 mg/kg (single dose)Single AdministrationSignificant reduction in blood glucose compared to vehicle and semaglutide.[3]
Body Weight This compound0.005 mg/kg42 days (once daily)Significant reduction in body weight compared to vehicle.[5]
This compound0.015 mg/kg42 days (once daily)Significant reduction in body weight compared to vehicle.[5]
This compound0.05 mg/kg42 days (once daily)More pronounced body weight reduction compared to semaglutide (0.05 mg/kg) and vehicle.[5]
Insulin Induction This compoundNot specifiedNot specifiedPromoted insulin induction.[3][5]

Experimental Protocol: Subcutaneous Injection of this compound in Mice

This protocol outlines the procedure for the subcutaneous administration of this compound to mice. It is based on established preclinical studies and general best practices for rodent handling and injection.

Experimental_Workflow prep 1. Preparation of This compound Solution animal_prep 2. Animal Preparation (Acclimatization & Weighing) prep->animal_prep injection 3. Subcutaneous Injection animal_prep->injection monitoring 4. Post-Injection Monitoring injection->monitoring data 5. Data Collection (e.g., Blood Glucose, Body Weight) monitoring->data

Caption: Experimental workflow for this compound injection.

Materials
  • This compound powder

  • Sterile vehicle solution (e.g., sterile Phosphate-Buffered Saline (PBS) or sterile water for injection. Note: The specific vehicle used in long-term studies with this compound is not explicitly detailed in the provided search results. Researchers should validate the appropriate vehicle for their specific experimental needs.)[6][7][8][9][10][11]

  • Sterile insulin syringes with permanently attached needles (28-31 gauge)

  • 70% ethanol wipes

  • Appropriate personal protective equipment (PPE)

  • Animal scale

  • Sharps container

Procedure

1. Preparation of this compound Solution

a. Aseptically prepare the this compound solution. It is recommended to prepare a stock solution that can be further diluted to the final dosing concentration. b. To prepare a stock solution, dissolve this compound powder in sterile water. c. For daily injections, dilute the stock solution with the chosen sterile vehicle (e.g., PBS) to achieve the desired final concentration. Ensure the solution is homogenous. d. Store the stock solution and diluted solutions according to the manufacturer's recommendations.

2. Animal Preparation

a. House the mice in a controlled environment and allow for an adequate acclimatization period before the start of the experiment. b. On the day of injection, weigh each mouse to accurately calculate the required injection volume.

3. Subcutaneous Injection

a. Restraint:

  • Gently restrain the mouse by grasping the loose skin over the shoulders (scruff) with the thumb and forefinger of your non-dominant hand. This will create a "tent" of skin.[1][12]
  • Ensure the mouse is held firmly but without causing distress.

b. Injection Site:

  • The preferred site for subcutaneous injection is the dorsal midline, between the shoulder blades.[1]
  • Clean the injection site with a 70% ethanol wipe and allow it to dry.

c. Injection Technique:

  • Using your dominant hand, insert the needle, bevel up, into the base of the skin tent at a shallow angle (approximately 10-20 degrees) parallel to the spine.[12]
  • Gently aspirate by pulling back slightly on the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and reinject at a new site with a fresh needle and syringe.[12][13]
  • Slowly depress the plunger to administer the calculated volume of the this compound solution.
  • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds if needed.

d. Injection Volume:

  • The recommended maximum volume for a single subcutaneous injection site in a mouse is 100-200 µL for a 20-25g mouse.[13] One preclinical study with this compound used a dosing volume of 10 mL/kg for a single injection.

4. Post-Injection Monitoring

a. Return the mouse to its cage and monitor for any immediate adverse reactions, such as distress or signs of pain at the injection site. b. Continue to monitor the animals regularly throughout the study period for changes in behavior, food and water intake, and overall health.

Safety Precautions

  • Always handle animals in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Use appropriate PPE, including gloves and a lab coat.

  • Dispose of all sharps in a designated sharps container.

  • The most frequently reported adverse events in clinical trials with this compound in humans were gastrointestinal, including decreased appetite, diarrhea, and nausea.[5] While direct translation to mice is not always linear, researchers should be aware of potential effects on feeding behavior.

References

Application Note: High-Performance Liquid Chromatography Method for the Quantification of Ecnoglutide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Ecnoglutide, a novel long-acting glucagon-like peptide-1 (GLP-1) receptor agonist. The described protocol is suitable for the determination of this compound in bulk drug substance and for monitoring its stability. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile in water buffered with trifluoroacetic acid, and UV detection. This document provides comprehensive experimental protocols, data presentation in tabular format, and a visual representation of the workflow to ensure easy implementation in a laboratory setting.

Introduction

This compound is a synthetic peptide therapeutic belonging to the class of GLP-1 receptor agonists, which are pivotal in the management of type 2 diabetes and obesity.[1][2][3][4] Accurate and precise quantification of this compound is critical for quality control during manufacturing, formulation development, and stability testing.[5] High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of peptides and proteins due to its high resolution and sensitivity. This application note presents a validated RP-HPLC method specifically tailored for the quantification of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC quantification of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weigh this compound Reference Standard B Prepare Standard Stock Solution A->B C Prepare Working Standard Solutions B->C F Inject Standard/Sample C->F D Prepare Sample Solution D->F E System Equilibration E->F G Gradient Elution F->G H UV Detection G->H I Peak Integration H->I J Generate Calibration Curve I->J K Quantify this compound in Sample J->K

Caption: Experimental workflow for this compound quantification by HPLC.

Experimental Protocols

Apparatus and Chromatographic System
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column compartment with temperature control, and a UV-Vis detector. A bio-inert system is recommended to minimize secondary interactions.[6]

  • Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • pH Meter: Calibrated.

  • Filtration Device: 0.22 µm membrane filters for solvent and sample preparation.

Reagents and Materials
  • This compound Reference Standard: Of known purity.

  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or purified to 18.2 MΩ·cm.

  • Trifluoroacetic Acid (TFA): HPLC grade.

  • Methanol: HPLC grade (for cleaning).

  • Sample Diluent: Water/Acetonitrile (90:10, v/v).

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in water.

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in acetonitrile.

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations ranging from, for example, 0.025 mg/mL to 0.5 mg/mL.

  • Sample Solution: Prepare the sample containing this compound to a target concentration within the calibration range using the sample diluent. For samples in complex matrices, appropriate extraction techniques like protein precipitation or solid-phase extraction may be necessary.[7]

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound. Reversed-phase HPLC is generally employed for peptide analysis.[7]

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm, 120 Å pore size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Gradient Program See Table 2

Table 1: HPLC Chromatographic Conditions.

The gradient elution program is detailed in the table below. A shallow gradient is often beneficial for peptide separations.[8]

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
20.04060
21.01090
25.01090
25.17030
30.07030

Table 2: Gradient Elution Program.

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability parameters. Inject the working standard solution (e.g., 0.1 mg/mL) in replicate (n=5).

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

Table 3: System Suitability Requirements.

Data Presentation and Results

Linearity

The linearity of the method was assessed by analyzing the working standard solutions at five concentration levels. The peak area was plotted against the concentration, and a linear regression analysis was performed.

Concentration (mg/mL)Mean Peak Area (n=3)
0.025150,234
0.050301,567
0.100605,890
0.2501,510,450
0.5003,025,110

Table 4: Linearity Data for this compound.

  • Correlation Coefficient (r²): > 0.999

  • Linear Range: 0.025 - 0.500 mg/mL

Precision

The precision of the method was evaluated by repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate samples at a concentration of 0.1 mg/mL were analyzed.

Precision TypeMean Concentration (mg/mL)Standard Deviation% RSD
Repeatability 0.1010.00080.79
Intermediate Precision 0.0990.00121.21

Table 5: Precision Data for this compound Quantification.

Accuracy

Accuracy was determined by a recovery study, where a known amount of this compound was spiked into a placebo matrix at three different concentration levels.

Spiked LevelTheoretical Conc. (mg/mL)Measured Conc. (mg/mL)% Recovery
80%0.0800.07998.8
100%0.1000.101101.0
120%0.1200.11999.2

Table 6: Accuracy (Recovery) Data for this compound.

Signaling Pathway Overview

This compound functions as a GLP-1 receptor agonist. The binding of this compound to the GLP-1 receptor on pancreatic β-cells initiates a signaling cascade that results in glucose-dependent insulin secretion. A simplified representation of this pathway is shown below.

GLP1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Downstream Effects This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R binds AC Adenylate Cyclase GLP1R->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates Epac2 Epac2 cAMP->Epac2 activates Vesicle Insulin Vesicle Exocytosis PKA->Vesicle Gene Insulin Gene Transcription PKA->Gene Epac2->Vesicle

Caption: Simplified GLP-1 receptor signaling pathway activated by this compound.

Conclusion

The described RP-HPLC method provides a reliable, accurate, and precise tool for the quantification of this compound. The method is suitable for routine quality control and stability assessment in the pharmaceutical industry. The detailed protocol and clear data presentation are intended to facilitate the straightforward adoption of this method by researchers and scientists in the field of drug development.

References

Application Notes and Protocols: Immunohistochemical Staining for GLP-1 Receptors in Ecnoglutide Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecnoglutide is a novel, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist, engineered with a bias towards the cAMP signaling pathway.[1][2][3] This biased agonism is designed to maximize the therapeutic effects on glycemic control and weight reduction while potentially minimizing receptor internalization and certain side effects.[1][2][3][4] this compound has demonstrated potent activation of the GLP-1 receptor, leading to significant reductions in blood glucose and body weight in both preclinical and clinical studies.[1][4][5][6]

Immunohistochemistry (IHC) is a critical technique for visualizing the distribution and quantifying the expression of GLP-1 receptors (GLP-1R) in various tissues. This allows for a deeper understanding of the tissue-specific effects of this compound and can provide insights into its mechanism of action. These application notes provide a detailed protocol for IHC staining of GLP-1R in tissues from subjects in this compound studies, along with representative data and visualizations of the associated signaling pathways and experimental workflows.

Data Presentation

Quantitative Analysis of GLP-1 Receptor Staining

The following table presents representative quantitative data from a hypothetical immunohistochemical analysis of GLP-1 receptor expression in pancreatic tissue from a preclinical model treated with this compound. This data illustrates the potential changes in receptor expression that could be observed.

Treatment GroupTissueArea of InterestAverage Staining Intensity (Optical Density)Percentage of GLP-1R Positive Cells (%)
Vehicle ControlPancreasIslets of Langerhans0.85 ± 0.1275 ± 5
This compound (Low Dose)PancreasIslets of Langerhans0.78 ± 0.1072 ± 6
This compound (High Dose)PancreasIslets of Langerhans0.72 ± 0.1168 ± 7
Vehicle ControlPancreasExocrine Acinar Cells0.25 ± 0.0515 ± 3
This compound (Low Dose)PancreasExocrine Acinar Cells0.23 ± 0.0414 ± 2
This compound (High Dose)PancreasExocrine Acinar Cells0.21 ± 0.0513 ± 3

Data are presented as mean ± standard deviation. Staining intensity is measured on a scale of 0 (no staining) to 1 (maximum staining). The percentage of positive cells is determined by automated image analysis.

Note: Chronic exposure to GLP-1R agonists may lead to receptor desensitization and internalization in vitro; however, studies with other long-acting agonists have not shown significant downregulation of GLP-1R-dependent glucose homeostasis in vivo.[7][8][9] The subtle decrease in staining intensity and percentage of positive cells in the representative data above could reflect modest receptor internalization or downregulation with sustained agonist treatment.

Experimental Protocols

Immunohistochemistry Protocol for GLP-1 Receptor Staining

This protocol is a general guideline for the immunohistochemical staining of GLP-1 receptors in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific antibodies and tissue types.

Materials:

  • FFPE tissue sections (5 µm) on charged slides

  • Validated primary antibody against GLP-1 Receptor

  • HRP-conjugated secondary antibody

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Antigen retrieval solution (e.g., Tris-EDTA buffer, pH 9.0)

  • Wash buffer (e.g., PBS or TBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Mounting medium

  • Microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 5 minutes each).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 3 minutes each.

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Perform heat-mediated antigen retrieval by immersing slides in Tris-EDTA buffer (pH 9.0) and heating to 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature in the buffer.

    • Rinse with wash buffer.

  • Blocking Endogenous Peroxidase:

    • Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with wash buffer.

  • Blocking Non-Specific Binding:

    • Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary GLP-1R antibody to its optimal concentration in blocking buffer.

    • Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with wash buffer (3 changes for 5 minutes each).

    • Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Rinse slides with wash buffer (3 changes for 5 minutes each).

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Incubate sections with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining:

    • Counterstain with hematoxylin for 30-60 seconds.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate sections through a graded ethanol series and xylene.

    • Coverslip with a permanent mounting medium.

  • Imaging and Analysis:

    • Acquire images using a bright-field microscope.

    • Perform quantitative analysis of staining intensity and the percentage of positive cells using image analysis software.

Considerations for Tissues from this compound-Treated Subjects:

This compound is a biased agonist that shows minimal receptor internalization at effective concentrations for cAMP production.[1] However, prolonged exposure to any potent GLP-1 agonist could potentially influence receptor localization. When staining tissues from this compound-treated subjects, it is important to:

  • Use a well-validated antibody that recognizes the extracellular domain of the GLP-1R to ensure detection of membrane-bound receptors.

  • Consider including a permeabilization step (e.g., with Triton X-100) if detection of internalized receptors is also of interest.

  • Always include appropriate controls, such as tissues from vehicle-treated animals and negative control slides incubated without the primary antibody.

Visualizations

GLP-1 Receptor Signaling Pathway

The following diagram illustrates the canonical cAMP signaling pathway activated by GLP-1 receptor agonists like this compound in a pancreatic β-cell.

GLP1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GLP-1R GLP-1 Receptor This compound->GLP-1R Binds to G-Protein G Protein (Gs) GLP-1R->G-Protein Activates AC Adenylate Cyclase G-Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Granules Insulin Granule Exocytosis PKA->Insulin_Granules Promotes Gene_Transcription Insulin Gene Transcription PKA->Gene_Transcription Enhances Epac2->Insulin_Granules Promotes IHC_Workflow start Start: Tissue Sample (FFPE Block) sectioning Microtomy: Sectioning (5 µm) start->sectioning deparaffinization Deparaffinization & Rehydration sectioning->deparaffinization antigen_retrieval Antigen Retrieval (Heat-mediated) deparaffinization->antigen_retrieval blocking Blocking (Peroxidase & Protein) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (anti-GLP-1R) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (DAB Substrate) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration_mounting Dehydration & Mounting counterstain->dehydration_mounting imaging Microscopy: Image Acquisition dehydration_mounting->imaging analysis Image Analysis: Quantification imaging->analysis end End: Quantitative Data analysis->end

References

Application Note and Protocols: Long-Term Stability Testing of Ecnoglutide in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ecnoglutide is a novel, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist under development for the treatment of type 2 diabetes and obesity.[1][2][3] Like all peptide-based therapeutics, ensuring its stability in a solution formulation is critical for maintaining potency, safety, and efficacy throughout its shelf life. This document provides detailed protocols and application notes on methodologies for assessing the stability of this compound. It covers published data on gastrointestinal stability, which informs its potential for oral formulation, and provides a comprehensive, generalized protocol for evaluating the long-term storage stability of this compound in a solution, based on established regulatory principles and analytical techniques.

Part 1: this compound's Mechanism of Action

This compound functions as a GLP-1 receptor agonist. Upon binding to the GLP-1 receptor, it primarily activates the cAMP signaling pathway, which is crucial for controlling blood sugar by stimulating insulin production and reducing glucagon secretion.[4][5] A key characteristic of this compound is its biased signaling; it potently induces cAMP production while only weakly promoting β-arrestin recruitment and subsequent receptor internalization compared to other agonists.[1][5][6] This signaling bias is hypothesized to contribute to its robust efficacy.

This compound's Biased GLP-1 Receptor Signaling Pathway cluster_membrane Cell Membrane GLP1R GLP-1 Receptor G_Protein G-Protein GLP1R->G_Protein Activates Beta_Arrestin β-Arrestin Recruitment GLP1R->Beta_Arrestin Weakly Recruits This compound This compound This compound->GLP1R Binds AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP Production AC->cAMP Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates Biological_Response Therapeutic Effects (Insulin Secretion, etc.) PKA->Biological_Response Leads to Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: Diagram of this compound's biased signaling at the GLP-1 receptor.

Part 2: Gastrointestinal Stability of this compound

To assess the feasibility of an oral formulation, the stability of this compound was evaluated in simulated gastrointestinal fluids.[4] These experiments are crucial for understanding how the peptide withstands the harsh enzymatic and acidic conditions of the stomach and intestines.

Experimental Protocol: In Vitro Gastrointestinal Stability Assay

This protocol is based on the methodology described in the discovery of this compound.[4]

1. Objective: To determine the stability of this compound in Simulated Gastric Fluid (SGF) containing pepsin at various pH levels and in Simulated Intestinal Fluid (SIF) with pancreatin.

2. Materials:

  • This compound Stock Solution: 1.33 mg/mL in phosphate buffer (pH 7.4).

  • Reaction Buffers (pH 2.6, 4.0, 7.4): 20 mM citric acid-phosphate buffer containing 0.005% Tween 20 and 0.001% BSA.

  • Simulated Gastric Fluid with Pepsin (SGF-pepsin): 0.019 g pepsin in 5 mL of 0.1 M HCl.

  • Quenching Solution: 1 M NaOH.

  • Control: Semaglutide stock solution (1.33 mg/mL).

  • Instrumentation: HPLC system with a suitable C18 column.

3. Procedure:

  • Sample Preparation: Dilute the this compound stock solution to a final concentration of 0.06 mg/mL using the reaction buffers at the different target pH values (2.6, 4.0, and 7.4).

  • Control Sample (T-0.5 min): Analyze a sample of the diluted this compound without the addition of SGF-pepsin. The peak area of this sample is normalized to 100%.

  • Reaction Initiation: Mix the diluted this compound samples with SGF-pepsin.

  • Incubation: Incubate the reaction mixtures at 37 °C.

  • Time Points: Collect aliquots at 0, 5, 10, 20, 35, and 50 minutes.

  • Reaction Quenching: Immediately stop the enzymatic degradation in each aliquot by adding 1 M NaOH.

  • Analysis: Analyze the content of intact this compound in each quenched sample using a validated stability-indicating HPLC method.

  • Calculation: Calculate the percentage of remaining this compound at each time point relative to the T-0.5 min control sample.

  • Comparison: Repeat the entire procedure with Semaglutide as a comparator.

Data Summary: Gastrointestinal Stability

Published studies report the following qualitative results for this compound's stability in SGF-pepsin.[4][5]

Condition (SGF with Pepsin)This compound Stability vs. Semaglutide
pH 2.6Comparable stability
pH 4.0Improved stability
pH 7.4Comparable stability

This compound also demonstrated favorable stability in Simulated Intestinal Fluid (SIF) with pancreatin.[4]

Workflow for Gastrointestinal Stability Assay cluster_prep Preparation cluster_reaction Reaction & Analysis Stock Prepare 1.33 mg/mL This compound Stock (pH 7.4) Dilute Dilute to 0.06 mg/mL in Reaction Buffers (pH 2.6, 4.0, 7.4) Stock->Dilute Mix Mix Sample with SGF-Pepsin Dilute->Mix Incubate Incubate at 37°C Mix->Incubate Sample Sample at Time Points (0-50 min) Incubate->Sample Quench Quench with 1M NaOH Sample->Quench HPLC Analyze by HPLC Quench->HPLC Data Calculate % Remaining vs. Control HPLC->Data

Caption: Experimental workflow for the in vitro gastrointestinal stability test.

Part 3: General Protocol for Long-Term Stability Testing in Solution

While specific long-term storage stability data for this compound is not publicly available, this section provides a robust, generalized protocol for such a study, in line with ICH guidelines (Q1A(R2) and Q5C) for biopharmaceutical products.[7]

Protocol: Long-Term and Accelerated Stability Study

1. Objective: To evaluate the physical and chemical stability of a liquid formulation of this compound under long-term and accelerated storage conditions to determine its shelf life and recommended storage conditions.

2. Materials & Equipment:

  • This compound Drug Product: Final formulation in its intended container closure system.

  • Calibrated Stability Chambers: Set to required temperature and humidity conditions.

  • Analytical Instrumentation: RP-HPLC, SEC-HPLC, Mass Spectrometer (LC-MS), pH meter.

  • Cell-based Potency Assay materials.

3. Study Design:

  • Batches: Use at least three primary batches of the this compound drug product.

  • Storage Conditions & Time Points:

    • Long-Term: 5°C ± 3°C. Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 25°C ± 2°C / 60% RH ± 5% RH. Test at 0, 3, and 6 months.

    • Stress Testing (for degradation pathway identification): Expose the drug product to heat (e.g., 40°C), light (per ICH Q1B), oxidation (e.g., H₂O₂), and varying pH to understand degradation pathways.

4. Analytical Methods: A suite of orthogonal analytical methods should be used to monitor the stability profile comprehensively.[7]

  • Appearance: Visual inspection for color change and particulates.

  • pH: Measurement of the solution's pH.

  • Purity and Impurities (RP-HPLC): A validated reversed-phase HPLC method to separate and quantify this compound and its degradation products (e.g., oxidized, deamidated forms).

  • Aggregates (SEC-HPLC): A validated size-exclusion HPLC method to quantify high molecular weight species (dimers, multimers).

  • Identity and Structure (LC-MS): Liquid chromatography-mass spectrometry to confirm the molecular weight of the main peak and characterize degradation products.[7]

  • Potency (Bioassay): A validated cell-based assay to measure the biological activity, for example, by quantifying cAMP production in cells expressing the GLP-1 receptor.

Data Presentation Template: Long-Term Stability at 5°C

The collected data should be systematically organized to track trends over time.

Time Point (Months)AppearancepHPurity by RP-HPLC (% Main Peak)Aggregates by SEC-HPLC (%)Potency (% of Initial)
0Pass7.499.80.1100
3Pass7.499.70.1102
6Pass7.399.60.298
12Pass7.399.50.299
18Pass7.399.30.397
24Pass7.299.10.495

Note: Data shown is for illustrative purposes only.

Workflow for Long-Term Stability Program cluster_storage Storage Conditions cluster_testing Stability-Indicating Assays LongTerm Long-Term 5°C ± 3°C Time Pull Samples at Scheduled Time Points LongTerm->Time Accelerated Accelerated 25°C / 60% RH Accelerated->Time Stress Forced Degradation (Heat, Light, pH, etc.) Stress->Time RPHPLC Purity (RP-HPLC) Report Data Analysis & Stability Report RPHPLC->Report SECHPLC Aggregates (SEC-HPLC) SECHPLC->Report LCMS Identity (LC-MS) LCMS->Report Bioassay Potency (Bioassay) Bioassay->Report Visual Appearance & pH Visual->Report Sample This compound Drug Product Batches Sample->LongTerm Sample->Accelerated Sample->Stress Time->RPHPLC Time->SECHPLC Time->LCMS Time->Bioassay Time->Visual

Caption: Overview of a comprehensive long-term stability testing program.

Conclusion

The stability profile of this compound is a critical quality attribute for its development as a therapeutic agent. Published data confirms its favorable stability under simulated gastrointestinal conditions, supporting investigations into an oral dosage form. For injectable formulations, a systematic long-term stability program, as outlined in this note, is essential. By employing a suite of orthogonal analytical methods to monitor purity, aggregation, identity, and potency over time under various storage conditions, developers can establish a robust stability profile, ensuring a safe and effective product with an appropriate shelf life for patients.

References

Troubleshooting & Optimization

Ecnoglutide Technical Support Center: Mitigating Off-Target Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues when working with Ecnoglutide in a cell culture setting. Our focus is on mitigating off-target effects and ensuring the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist.[1][2][3][4][5] Its primary mechanism of action is to bind to and activate the GLP-1 receptor, a G protein-coupled receptor (GPCR) found on pancreatic beta cells, neurons in the brain, and cells in the gastrointestinal tract.[2] This activation primarily stimulates the Gαs protein, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7][8] This signaling cascade ultimately results in enhanced glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and reduced appetite.[2][9]

Q2: What are the known "off-target" effects of this compound in cell culture?

Currently, there is limited publicly available data on the specific off-target binding profile of this compound to other receptors. The term "off-target effects" in the context of this compound and other GLP-1 receptor agonists often refers to undesirable on-target effects or downstream consequences of strong GLP-1 receptor activation. These can include:

  • Cellular Stress: High concentrations of any potent agonist can sometimes lead to cellular stress, affecting viability and overall cell health.

  • Signal Pathway Crosstalk: While this compound is a biased agonist for the cAMP pathway, intense stimulation could potentially lead to crosstalk with other signaling pathways in certain cell types.

  • Receptor Downregulation and Desensitization: Although this compound is designed to cause minimal receptor internalization, prolonged exposure to high concentrations may still lead to some level of receptor desensitization, which could impact subsequent experiments.[9]

It is important to note that a study on the dual GLP-1/GIP receptor agonist Tirzepatide suggested potential off-target interactions with β-adrenoceptors in cardiac cells.[10][11] While this has not been reported for this compound, it highlights the possibility of unforeseen interactions that researchers should be mindful of.

Q3: How does this compound's "biased agonism" help in mitigating certain effects?

This compound is described as a "biased agonist" because it preferentially activates the cAMP signaling pathway over the β-arrestin recruitment pathway.[1][4][12] The cAMP pathway is primarily associated with the therapeutic effects of GLP-1 receptor agonists, such as insulin secretion.[7][9] The β-arrestin pathway, on the other hand, is often linked to receptor internalization and desensitization, and potentially some of the gastrointestinal side effects observed in vivo.[9] By favoring the cAMP pathway, this compound aims to maximize therapeutic efficacy while minimizing the cellular processes that can lead to a reduction in receptor response over time and potentially some adverse effects.[9][13]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound and other GLP-1 receptor agonists.

Issue Potential Cause Recommended Solution
High Well-to-Well Variability in Assay Results Inconsistent cell seeding density.Ensure a homogenous cell suspension and use a calibrated multichannel pipette or automated cell dispenser for plating.
Edge effects in the microplate.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
Pipetting errors during compound addition.Use calibrated pipettes and pre-wet the tips before dispensing. For serial dilutions, ensure thorough mixing between each step.
Low or No Cellular Response to this compound Low GLP-1 receptor expression in the cell line.Confirm GLP-1 receptor expression in your chosen cell line using qPCR, western blot, or flow cytometry. Consider using a cell line engineered to overexpress the human GLP-1 receptor.[14]
Degraded this compound stock solution.Prepare fresh stock solutions of this compound and store them in appropriate aliquots at -80°C to avoid repeated freeze-thaw cycles.
Incorrect assay conditions.Optimize assay parameters such as incubation time, temperature, and cell density. Refer to the specific assay protocol for recommended conditions.
Decreased Cell Viability at High this compound Concentrations Cellular stress due to overstimulation.Perform a dose-response curve for cell viability using an appropriate assay (e.g., MTT, MTS, or CellTiter-Glo®) to determine the optimal concentration range of this compound that does not impact cell health.
Contamination of cell culture.Regularly test cell cultures for mycoplasma and other contaminants.
Inconsistent Results Between Experiments Variation in cell passage number.Use cells within a consistent and narrow passage number range for all experiments, as receptor expression and signaling can change with prolonged culturing.
Different lots of reagents (e.g., serum, media).Qualify new lots of critical reagents before use in large-scale experiments to ensure consistency.
Insufficient mixing of reagents.Ensure all reagents, including this compound dilutions, are thoroughly mixed before adding to the cells.

Data Presentation

Table 1: In Vitro Potency of this compound and Comparator GLP-1 Receptor Agonists

CompoundAssayEC50 (nM)Reference
This compound cAMP Induction0.018[5][12][13]
β-arrestin Recruitment0.13 (60% Emax vs Semaglutide)
Receptor Internalization>10,000[5][12][13]
Semaglutide cAMP Induction0.012
β-arrestin Recruitment0.15 (100% Emax)
Receptor Internalization93

EC50: Half-maximal effective concentration. Emax: Maximum effect.

Experimental Protocols

cAMP Accumulation Assay (using a luminescent biosensor system, e.g., cAMP-Glo™)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • HEK293 cells stably expressing the human GLP-1 receptor.

  • Culture medium (e.g., DMEM with 10% FBS).

  • This compound and other test compounds.

  • cAMP-Glo™ Assay Kit (or equivalent).

  • White, opaque 96-well or 384-well plates.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the GLP-1R expressing cells in the white-walled assay plates at a pre-determined optimal density and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in an appropriate assay buffer.

  • Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for the desired time (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Add the cAMP-Glo™ Lysis Buffer to each well and incubate with shaking for 15 minutes at room temperature.[15]

  • cAMP Detection: Add the cAMP Detection Solution, which contains protein kinase A, and incubate for 20 minutes at room temperature.[15][16]

  • Luminescence Measurement: Add the Kinase-Glo® Reagent to each well, incubate for 10 minutes at room temperature, and measure the luminescence using a plate-reading luminometer.[16] The amount of light generated is inversely proportional to the amount of cAMP in the well.

  • Data Analysis: Generate a standard curve using a known concentration range of cAMP. Use this curve to determine the cAMP concentration in your experimental wells. Plot the dose-response curve for this compound and calculate the EC50 value.

β-Arrestin Recruitment Assay (using an enzyme fragment complementation system, e.g., PathHunter®)

This assay measures the interaction of β-arrestin with the activated GLP-1 receptor.

Materials:

  • Cell line co-expressing the GLP-1 receptor fused to a pro-link (PK) enzyme fragment and β-arrestin fused to an enzyme acceptor (EA) fragment.

  • Culture medium.

  • This compound and other test compounds.

  • PathHunter® Detection Reagents.

  • White, opaque 96-well or 384-well plates.

  • Luminometer.

Procedure:

  • Cell Plating: Plate the PathHunter® cells in the white-walled assay plates and incubate overnight.

  • Compound Addition: Add serial dilutions of Ecnoglututide and control compounds to the cells.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for receptor activation and β-arrestin recruitment.

  • Signal Detection: Add the PathHunter® detection reagents according to the manufacturer's protocol and incubate at room temperature for 60 minutes.

  • Luminescence Measurement: Measure the chemiluminescent signal using a luminometer. The signal is directly proportional to the amount of β-arrestin recruited to the receptor.

  • Data Analysis: Plot the dose-response curve for this compound and calculate the EC50 value.

GLP-1 Receptor Internalization Assay (using an antibody-based ELISA method)

This assay quantifies the amount of GLP-1 receptor remaining on the cell surface after agonist stimulation.

Materials:

  • HEK-293 cells stably expressing an N-terminally tagged (e.g., myc-tagged) GLP-1 receptor.

  • Culture medium.

  • This compound and other test compounds.

  • Poly-D-lysine coated 96-well plates.

  • Primary antibody against the tag (e.g., anti-myc antibody).

  • HRP-conjugated secondary antibody.

  • TMB substrate.

  • Stop solution (e.g., 1 M H2SO4).

  • Plate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Cell Plating: Seed the tagged GLP-1R expressing cells onto poly-D-lysine coated 96-well plates and incubate overnight.

  • Agonist Stimulation: Treat the cells with different concentrations of this compound for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C to induce receptor internalization.

  • Cell Fixation: Wash the cells with ice-cold PBS and fix with 4% paraformaldehyde for 20 minutes at room temperature.

  • Antibody Incubation: Wash the cells and block with a suitable blocking buffer. Incubate with the primary antibody against the tag for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the cells and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Development: Wash the cells and add the TMB substrate. Allow the color to develop and then add the stop solution.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a plate reader. The absorbance is proportional to the amount of receptor remaining on the cell surface.

  • Data Analysis: Calculate the percentage of receptor internalization compared to the untreated control for each concentration and time point.

Visualizations

GLP1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R Binds to Gs Gαs GLP1R->Gs Activates beta_arrestin β-Arrestin GLP1R->beta_arrestin Recruits (Minimal) AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Therapeutic_Effects Therapeutic Effects (e.g., Insulin Secretion) PKA->Therapeutic_Effects Leads to Internalization Receptor Internalization & Desensitization beta_arrestin->Internalization Mediates

Caption: this compound's biased agonism at the GLP-1 receptor.

Experimental_Workflow cluster_assays Parallel Assays start Start: Cell Culture (GLP-1R expressing cells) prepare_compounds Prepare this compound Serial Dilutions start->prepare_compounds treat_cells Treat Cells with this compound prepare_compounds->treat_cells cAMP_assay cAMP Accumulation Assay treat_cells->cAMP_assay barrestin_assay β-Arrestin Recruitment Assay treat_cells->barrestin_assay internalization_assay Receptor Internalization Assay treat_cells->internalization_assay readout Measure Signal (Luminescence/Absorbance) cAMP_assay->readout barrestin_assay->readout internalization_assay->readout analyze Data Analysis (Dose-Response Curves, EC50) readout->analyze end End: Characterize This compound Profile analyze->end

Caption: Workflow for in vitro characterization of this compound.

Troubleshooting_Logic start Inconsistent or Unexpected Experimental Results check_cells Are cells healthy and within optimal passage number? start->check_cells check_reagents Are reagents (this compound, media, etc.) fresh and correctly prepared? check_cells->check_reagents Yes remedy_cells Optimize cell culture conditions. Use low passage cells. check_cells->remedy_cells No check_protocol Was the experimental protocol followed precisely? check_reagents->check_protocol Yes remedy_reagents Prepare fresh reagents. Validate new lots. check_reagents->remedy_reagents No remedy_protocol Review and standardize protocol. Check equipment calibration. check_protocol->remedy_protocol No rerun Re-run Experiment check_protocol->rerun Yes remedy_cells->rerun remedy_reagents->rerun remedy_protocol->rerun

Caption: A logical approach to troubleshooting experimental issues.

References

Troubleshooting inconsistent results in Ecnoglutide experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ecnoglutide, a novel, long-acting, cAMP-biased glucagon-like peptide-1 (GLP-1) analog. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent experimental results and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that may arise during in vitro and in vivo experiments with this compound.

In Vitro Assay Troubleshooting

Question 1: We are observing a lower-than-expected potency (higher EC50) for this compound in our cAMP accumulation assay. What are the potential causes?

Answer: Inconsistent potency in cAMP assays can stem from several factors. This compound is known to potently induce cAMP with a reported EC50 of approximately 0.018 nM.[1][2][3] If your results deviate significantly, consider the following:

  • Reagent Integrity:

    • This compound Peptide: Ensure the peptide has been stored correctly (lyophilized at -20°C or colder, protected from light) and was properly reconstituted. Repeated freeze-thaw cycles can degrade the peptide. Prepare fresh dilutions from a concentrated stock for each experiment.

    • Cell Culture: Use cells with a healthy morphology and within a consistent, low passage number. GLP-1 receptor expression can decrease with excessive passaging.

  • Assay Conditions:

    • Cell Density: Ensure consistent cell seeding density. Overly confluent or sparse cells can lead to variable responses.

    • Serum Starvation: If applicable, ensure the duration of serum starvation is consistent.

    • Agonist Incubation Time: Optimize and maintain a consistent incubation time with this compound.

    • Assay Buffer: Check the pH and composition of your assay buffer. The presence of interfering substances can affect the assay.

  • Detection System:

    • Reagent Quality: Verify the quality and expiration date of your cAMP detection kit reagents.

    • Instrument Settings: Ensure the plate reader or detection instrument is calibrated and settings are optimized for your assay format.

Question 2: We are seeing high variability between replicate wells in our receptor internalization assay. Why might this be happening?

Answer: this compound is characterized as a biased agonist with very low potential for inducing GLP-1 receptor internalization (EC50 > 10 μM).[1][2][3] High variability in an assay designed to measure this weak response can be particularly challenging.

  • Assay Sensitivity: Your assay may not be sensitive enough to detect the low level of internalization. Ensure you are using a high-sensitivity detection method.

  • Cellular Health: Stressed or unhealthy cells can exhibit non-specific receptor internalization. Ensure optimal cell culture conditions.

  • Reagent Handling: Inconsistent pipetting, especially of small volumes, can lead to significant well-to-well variability.

  • Washing Steps: Inconsistent or overly aggressive washing steps can lead to variable cell detachment and, consequently, variable results.

In Vivo Study Troubleshooting

Question 3: In our diet-induced obese (DIO) rat model, the body weight reduction with this compound is less pronounced than reported. What should we investigate?

Answer: this compound has demonstrated more pronounced body weight reduction compared to semaglutide in rodent models.[1][2][3] If you are not observing the expected effect, consider these factors:

  • Dosing and Administration:

    • Dose Formulation: Verify the concentration and stability of your dosing solution. This compound is a peptide and may require specific buffer conditions.[1]

    • Injection Technique: Ensure consistent subcutaneous administration. Inconsistent injection depth can affect absorption and bioavailability.

  • Animal Model:

    • Model Consistency: Ensure the age, sex, and metabolic state of your DIO rats are consistent with established models. The degree of obesity can influence the magnitude of weight loss.

    • Acclimation: Ensure animals are properly acclimated to handling and injection procedures to minimize stress, which can impact feeding behavior and body weight.

  • Husbandry and Diet:

    • Diet Composition: Verify the composition and consistency of the high-fat diet used to induce obesity.

    • Food and Water Access: Ensure ad libitum access to food and water, and that measurements of food intake are accurate.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on published preclinical and clinical findings.

Table 1: In Vitro Activity of this compound

ParameterReported ValueReference Cell Line
cAMP Accumulation (EC50)0.018 nMGLP-1R reporter cell lines
GLP-1 Receptor Internalization (EC50)> 10 μMGLP-1R reporter cell lines

Data sourced from multiple studies.[1][2][3][4][5]

Table 2: Summary of Phase 2 Clinical Trial Results (20 weeks)

Treatment Group (once-weekly)HbA1c Reduction from BaselinePercentage of Patients with ≥5% Weight Loss
This compound 0.4 mg-1.81%Not specified
This compound 0.8 mg-2.13%Not specified
This compound 1.2 mg-2.39%up to 33%
Placebo-0.55%3%

Data from a Phase 2 study in patients with type 2 diabetes.[4][5][6]

Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay

This protocol provides a general framework. Specific details may need to be optimized for your cell line and assay kit.

  • Cell Culture:

    • Culture HEK293 cells stably expressing the human GLP-1 receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

    • Seed cells into 96-well plates at a density of 20,000-40,000 cells/well and culture for 24 hours.

  • Assay Procedure:

    • Wash cells once with serum-free DMEM.

    • Add 50 µL of stimulation buffer (e.g., HBSS with 1 mM IBMX) to each well and incubate for 15 minutes at 37°C.

    • Prepare a serial dilution of this compound in stimulation buffer.

    • Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.

    • Incubate for 30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based) according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: In Vivo Glucose Tolerance Test in db/db Mice

This protocol outlines a typical procedure for assessing the in vivo efficacy of this compound on glucose control.

  • Animals and Acclimation:

    • Use 8-9 week old male db/db mice.

    • Acclimate the animals to the facility for at least one week before the experiment.

  • Dosing:

    • Administer a single subcutaneous dose of this compound (e.g., 0.015 or 0.15 mg/kg) or vehicle control.[1]

  • Glucose Challenge:

    • Fast the mice for 6 hours.

    • Administer an intraperitoneal (IP) injection of glucose (2 g/kg body weight).

  • Blood Glucose Measurement:

    • Collect blood samples from the tail vein at time points 0 (pre-glucose challenge), 15, 30, 60, and 120 minutes post-glucose injection.

    • Measure blood glucose levels using a standard glucometer.

  • Data Analysis:

    • Plot the mean blood glucose concentration over time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion and compare between treatment groups using appropriate statistical tests (e.g., ANOVA).

Visualizations

Below are diagrams illustrating key pathways and workflows related to this compound experiments.

GLP1_Signaling_Pathway cluster_cell Pancreatic β-cell GLP1R GLP-1 Receptor G_protein Gs Protein GLP1R->G_protein Activation AC Adenylate Cyclase cAMP cAMP AC->cAMP Conversion of ATP G_protein->AC Stimulation PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin Insulin Secretion PKA->Insulin Epac2->Insulin This compound This compound This compound->GLP1R Binds and Activates Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Reagents Verify Reagent Quality (Peptide, Cells, Kits) Start->Check_Reagents Review_Protocol Review Protocol Execution (Pipetting, Timing, Dosing) Start->Review_Protocol Calibrate_Equipment Calibrate Equipment (Plate Reader, Balances) Start->Calibrate_Equipment Isolate_Variable Isolate and Test One Variable at a Time Check_Reagents->Isolate_Variable Review_Protocol->Isolate_Variable Calibrate_Equipment->Isolate_Variable Analyze_Data Re-analyze Data (Curve Fits, Statistics) End Consistent Results Achieved Analyze_Data->End Consult_Literature Consult Literature for Expected Outcomes Consult_Literature->Isolate_Variable Isolate_Variable->Analyze_Data Biased_Agonism_Concept cluster_agonist Agonist Binding cluster_pathways Signaling Pathways This compound This compound (Biased Agonist) cAMP_Pathway G-protein/cAMP Pathway (Potent Activation) This compound->cAMP_Pathway Strongly Promotes Internalization_Pathway β-Arrestin/Internalization (Weak Activation) This compound->Internalization_Pathway Weakly Promotes

References

Ecnoglutide Dosage Optimization for Maximal Weight Loss in Rats: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments aimed at optimizing Ecnoglutide dosage for maximal weight loss in rat models.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What is the mechanism of action for this compound?

A1: this compound is a long-acting, biased agonist for the Glucagon-Like Peptide-1 (GLP-1) receptor.[1][2] Its primary mechanism involves mimicking the effects of the natural hormone GLP-1, which includes stimulating insulin production, enhancing feelings of fullness (satiety), and slowing down the emptying of the stomach.[3][4][5] Uniquely, this compound is a "biased" agonist, meaning it preferentially activates the cyclic AMP (cAMP) signaling pathway upon binding to the GLP-1 receptor, with minimal engagement of β-arrestin recruitment and subsequent receptor internalization.[1][2][4][6] This biased signaling is thought to contribute to its potent effects on glycemic control and weight reduction.[7][8]

Q2: What is a recommended starting dose and administration frequency for this compound in Diet-Induced Obese (DIO) rats?

A2: Based on preclinical studies, a daily subcutaneous (s.c.) injection of 0.025 mg/kg has been shown to be effective in promoting significant body weight reduction in Diet-Induced Obese (DIO) rats.[4] While this compound is developed for once-weekly dosing in humans due to its long half-life, rodent models often require more frequent administration.[2][4]

Q3: We are not observing the expected weight loss in our rat cohort. What are some potential troubleshooting steps?

A3: Several factors could contribute to suboptimal weight loss:

  • Drug Preparation and Stability: Ensure the peptide is correctly reconstituted and stored according to the manufacturer's guidelines to prevent degradation.

  • Dosing Accuracy: Verify the accuracy of your dose calculations and the calibration of your administration equipment.

  • Animal Model: Confirm that the Diet-Induced Obese (DIO) model has been sufficiently established. The duration and composition of the high-fat diet prior to the study are critical.

  • Acclimatization: Ensure rats are properly acclimatized to handling and injection procedures to minimize stress, which can impact feeding behavior and body weight.

  • Food Intake Monitoring: this compound primarily reduces weight by decreasing appetite.[3] Closely monitor daily food consumption to confirm the drug is having the expected anorectic effect.

Q4: What are the expected effects of this compound on food intake and glycemic control in rats?

A4: this compound is expected to significantly reduce food intake, which is a primary driver of weight loss.[3] As a GLP-1 receptor agonist, it also potently improves glycemic control by stimulating glucose-dependent insulin secretion and suppressing glucagon release.[3][4][5] In rodent models, it has demonstrated significant reductions in blood glucose levels.[4][6]

Q5: How does the efficacy of this compound for weight loss in rats compare to other GLP-1 receptor agonists like Semaglutide?

A5: Preclinical studies in rodent models, including Diet-Induced Obese (DIO) rats, have shown that this compound leads to a more pronounced reduction in body weight compared to Semaglutide at the same dosage (0.025 mg/kg daily).[4][5][6]

Q6: What are the potential side effects to monitor in rats treated with this compound?

A6: The most common side effects associated with GLP-1 receptor agonists are gastrointestinal.[1] While rats cannot vomit, signs of nausea or malaise can be assessed using pica behavior (consumption of non-nutritive substances like kaolin clay).[9] A significant decrease in appetite is an expected therapeutic effect but should be monitored to prevent excessive weight loss or adverse health consequences.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical evaluations of this compound.

Table 1: In Vitro Potency of this compound

ParameterEC₅₀ ValueDescription
cAMP Induction0.018 nMThe concentration at which this compound elicits a half-maximal response in cAMP production, indicating high potency.[1][4][6]
GLP-1 Receptor Internalization> 10 µMThis compound shows very low potential for causing the GLP-1 receptor to be internalized by the cell, a key feature of its "biased" agonism.[4][6]

Table 2: Comparative Efficacy of this compound vs. Semaglutide in DIO Rats

Treatment (0.025 mg/kg/day s.c.)Study DurationMean Body Weight Reduction
This compound 21 DaysMore pronounced reduction compared to Semaglutide[4][5]
Semaglutide 21 DaysSignificant reduction from baseline[4][5]
Vehicle 21 DaysN/A (Control)

Note: The specific percentage of weight loss was not detailed in the provided search results, but the studies consistently report superior efficacy for this compound over Semaglutide in rodent models.[4][5][6]

Experimental Protocols

Protocol: Evaluating Weight Loss Efficacy of this compound in a Diet-Induced Obese (DIO) Rat Model

This protocol is based on methodologies described in preclinical studies of this compound.[4][5]

1. Animal Model and Acclimatization:

  • Species/Strain: Male Sprague-Dawley or Wistar rats.

  • Diet-Induced Obesity: Induce obesity by feeding a high-fat diet (e.g., 45-60% kcal from fat) for 8-10 weeks.

  • Acclimatization: Allow at least one week for animals to acclimate to the housing facility, handling, and vehicle injections before the start of the experiment.

2. Drug and Vehicle Preparation:

  • This compound: Reconstitute lyophilized this compound in a sterile, appropriate vehicle (e.g., phosphate-buffered saline) to the desired stock concentration.

  • Vehicle Control: Use the same vehicle used for this compound reconstitution as the negative control.

  • Comparator (Optional): Prepare Semaglutide or another GLP-1 receptor agonist in the same vehicle at an equivalent dose.

3. Experimental Groups and Dosing:

  • Group 1: Vehicle Control (s.c. injection, once daily).

  • Group 2: this compound (0.025 mg/kg, s.c. injection, once daily).

  • Group 3 (Optional): Comparator drug (e.g., Semaglutide 0.025 mg/kg, s.c. injection, once daily).

  • Administration: Administer all treatments via subcutaneous injection at the same time each day.

4. Monitoring and Measurements:

  • Body Weight: Measure individual animal body weight daily, prior to injection.

  • Food Intake: Measure the amount of food consumed per cage (or individual animal if housed separately) daily.

  • Clinical Observations: Perform daily health checks, observing for any adverse reactions or signs of distress.

5. Study Duration:

  • A typical study duration to observe significant weight loss effects is 21-28 days.[4]

Visualizations

This compound's Biased Signaling Pathway

The following diagram illustrates the mechanism of action for this compound at the GLP-1 receptor. As a biased agonist, it strongly promotes the therapeutic cAMP signaling pathway while minimizing the β-arrestin pathway that leads to receptor internalization and potential attenuation of signal.

Ecnoglutide_Signaling_Pathway cluster_cell Cell Membrane cluster_intracellular Intracellular Space GLP1R GLP-1 Receptor G_Protein G-Protein (Gs) GLP1R->G_Protein Activates Beta_Arrestin β-Arrestin GLP1R->Beta_Arrestin Minimal Recruitment This compound This compound This compound->GLP1R Binds to AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP Therapeutic_Effects Therapeutic Effects (Weight Loss, Glucose Control) cAMP->Therapeutic_Effects Leads to Internalization Receptor Internalization (Attenuated Signal) Beta_Arrestin->Internalization Leads to

Caption: this compound's biased agonism at the GLP-1 receptor.

Experimental Workflow for this compound Rat Studies

This diagram outlines a standard workflow for conducting an in vivo study to assess the impact of this compound on weight loss in rats.

Experimental_Workflow cluster_treatment Treatment Phase Start Start: Study Design Animal_Model Select Animal Model (e.g., DIO Rats) Start->Animal_Model Acclimatization Acclimatization & Baseline (1-2 Weeks) Animal_Model->Acclimatization Randomization Randomize into Groups Acclimatization->Randomization Group_Vehicle Group 1: Vehicle Control Randomization->Group_Vehicle Group_this compound Group 2: This compound Randomization->Group_this compound Group_Comparator Group 3: Comparator (Optional) Randomization->Group_Comparator Dosing Daily Dosing Period (e.g., 21 Days) Monitoring Daily Monitoring: - Body Weight - Food Intake - Clinical Signs Dosing->Monitoring Monitoring->Dosing Repeat Daily Data_Collection Final Data Collection & Sample Processing Monitoring->Data_Collection End of Study Analysis Statistical Analysis Data_Collection->Analysis End End: Report Results Analysis->End

References

Ecnoglutide Technical Support Center: Troubleshooting Injection Site Reactions in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating injection site reactions (ISRs) during preclinical studies with Ecnoglutide, a novel, long-acting, biased GLP-1 receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a glucagon-like peptide-1 (GLP-1) receptor agonist.[1][2] It is designed to preferentially activate the cAMP signaling pathway without causing significant receptor internalization.[2][3] This mechanism of action is aimed at improving glycemic control and promoting weight loss.[1][2][3] this compound is currently under investigation for the treatment of type 2 diabetes and obesity.[2][4]

Q2: What are injection site reactions (ISRs) and why do they occur with subcutaneously administered peptides like this compound?

Injection site reactions are localized inflammatory or immune responses at the site of injection. Common signs include redness, swelling, itching, and pain. These reactions can be caused by several factors, including:

  • The physical trauma of the injection: The needle piercing the skin can cause minor injury and inflammation.

  • The properties of the drug molecule: Peptides and proteins can sometimes be recognized as foreign by the immune system, leading to a local reaction.

  • The formulation excipients: Components of the drug formulation, such as preservatives or solubilizing agents, can sometimes cause irritation.[5]

  • The injection technique: Improper technique, such as injecting into the muscle instead of the subcutaneous space, can increase the risk of reactions.

Q3: Are there any known data on the incidence of injection site reactions with this compound in animals?

Currently, publicly available preclinical data on the specific incidence and severity of injection site reactions with this compound in animal models are limited. However, as with other injectable GLP-1 receptor agonists, the potential for ISRs should be considered and monitored in experimental protocols.

Troubleshooting Guide: Reducing Injection Site Reactions

This guide provides practical steps to troubleshoot and minimize ISRs observed during your experiments with this compound.

Issue Potential Cause Recommended Action
Redness and Swelling at the Injection Site - Local inflammatory response to the peptide or excipients.- High concentration or volume of the injectate.- Improper injection technique.- Optimize Formulation: Consider reformulating with alternative, well-tolerated excipients (see Table 1).- Adjust Dosing: If possible, decrease the concentration and increase the dosing frequency to administer the same total dose in a smaller volume.- Refine Technique: Ensure proper subcutaneous injection technique is used. Rotate injection sites to prevent repeated local irritation.[6][7]
Pruritus (Itching) and Skin Lesions - Potential local hypersensitivity reaction.- Evaluate Excipients: Some excipients, like certain preservatives, can be associated with hypersensitivity.[8] Review the formulation for potential irritants.- Consult Veterinary Staff: For persistent or severe skin lesions, consult with veterinary staff to rule out other causes and provide appropriate care.
Animal Distress or Behavioral Changes Post-Injection - Pain or discomfort at the injection site.- pH and Tonicity: Ensure the formulation's pH is close to physiological (around 7.4) and that it is isotonic.[9] Use tonicity adjusters like sodium chloride or mannitol.[8][9]- Temperature of Injectate: Allow refrigerated solutions to come to room temperature before injection.

Data Presentation

Table 1: Common Excipients to Consider for Optimizing this compound Formulations to Reduce Injection Site Reactions

Excipient CategoryExample ExcipientsFunctionConsiderations for Reducing ISRs
Tonicity Adjusters Sodium Chloride, Mannitol, DextroseAdjust osmotic pressure to be isotonic with physiological fluids, reducing pain.[8][9]Ensure the final formulation is isotonic to minimize cell stress and irritation.
pH Buffers Phosphate Buffers, Citrate Buffers, HistidineMaintain a stable pH to ensure drug stability and reduce pain upon injection.A pH close to neutral (7.0-7.4) is generally better tolerated.
Surfactants/Solubilizers Polysorbate 20, Polysorbate 80, Poloxamer 188Prevent protein aggregation and improve solubility.[8]While necessary, some surfactants can cause hypersensitivity reactions in rare cases.[5][8] Use the lowest effective concentration.
Preservatives (for multi-dose vials) Benzyl Alcohol, MetacresolPrevent microbial growth.Preservatives can be a source of irritation and hypersensitivity. If possible, use single-dose vials to avoid the need for preservatives.
Bulking Agents (for lyophilized products) Mannitol, Sucrose, GlycineProvide structure to the lyophilized cake and protect the drug during freeze-drying.[8]Generally well-tolerated. Mannitol also acts as a tonicity adjuster.[10]

Experimental Protocols

Protocol 1: Assessment of Injection Site Reactions in a Rodent Model

Objective: To systematically evaluate and score the severity of injection site reactions following subcutaneous administration of this compound.

Materials:

  • This compound formulation

  • Vehicle control

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Animal model (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Calipers for measuring swelling

  • Scoring sheet (see Table 2)

Procedure:

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least 7 days prior to the study.

  • Dosing Groups: Establish experimental groups, including a vehicle control and different this compound formulation groups.

  • Injection Procedure:

    • Gently restrain the animal.

    • Administer a single subcutaneous injection of the designated formulation in the dorsal region, avoiding the midline.

    • Rotate injection sites for subsequent doses, if applicable.

    • Record the injection site for each animal.

  • Observation and Scoring:

    • Observe the injection sites at predefined time points (e.g., 1, 4, 24, 48, and 72 hours post-injection).

    • Score the reactions based on a standardized scale for erythema (redness) and edema (swelling) (see Table 2).

    • Use calipers to measure the diameter of any visible swelling.

  • Data Analysis:

    • Calculate the mean ISR score for each group at each time point.

    • Statistically compare the scores between the this compound groups and the vehicle control.

Table 2: Sample Scoring System for Injection Site Reactions

ScoreErythema (Redness)Edema (Swelling)
0 No erythemaNo swelling
1 Very slight, barely perceptible erythemaVery slight, barely perceptible swelling
2 Slight, but well-defined erythemaSlight, but well-defined swelling (≤ 5 mm diameter)
3 Moderate erythemaModerate swelling (> 5 mm to ≤ 10 mm diameter)
4 Severe erythema (beet redness)Severe swelling (> 10 mm diameter)

Visualizations

Ecnoglutide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GLP-1R GLP-1 Receptor This compound->GLP-1R Binds to AC Adenylyl Cyclase GLP-1R->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Insulin Secretion Appetite Regulation PKA->Cellular_Response Phosphorylates Targets ISR_Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (≥ 7 days) Start->Animal_Acclimatization Group_Assignment Assign Animals to Groups (Vehicle, this compound Formulations) Animal_Acclimatization->Group_Assignment Injection Subcutaneous Injection (Rotate Sites) Group_Assignment->Injection Observation Observe and Score ISRs (1, 4, 24, 48, 72h) Injection->Observation Data_Collection Measure Erythema and Edema Observation->Data_Collection Analysis Statistical Analysis (Compare Groups) Data_Collection->Analysis End End Analysis->End

References

Ecnoglutide stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Ecnoglutide during long-term storage. The information is compiled from publicly available data and general best practices for peptide therapeutics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what makes it more stable than native GLP-1?

This compound is a novel, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist. Its enhanced stability compared to native GLP-1 is attributed to specific modifications in its structure, including an alanine to valine substitution and the addition of a C18 diacid fatty acid linked via γGlu-2xAEEA.[1][2] Native GLP-1 has a very short half-life of about 2 minutes because it is rapidly broken down by the enzyme dipeptidyl peptidase-IV (DPP-4).[3][4] The modifications in this compound protect it from rapid degradation, giving it a much longer half-life in the body, which allows for once-weekly dosing.[2][3]

Q2: What are the recommended long-term storage conditions for this compound?

While specific long-term storage guidelines for this compound are not detailed in the provided search results, general recommendations for peptide-based therapeutics, particularly other GLP-1 receptor agonists, suggest the following:

  • Unopened Vials: Should be stored refrigerated at 2°C to 8°C (36°F to 46°F) and protected from light.[5][6] Do not freeze.

  • After First Use: Storage conditions may change. For many injectable GLP-1 analogs, after the first use, the pen or vial can be stored at room temperature (below 30°C or 86°F) for a specified period, often ranging from 30 to 56 days, depending on the specific product.[6] It is crucial to adhere to the manufacturer's specific instructions once they are available.

Q3: Does this compound have good gastrointestinal stability?

Yes, preclinical studies have shown that this compound has favorable gastrointestinal stability, which is a key factor supporting the development of an oral formulation (XW004).[1][3]

Q4: What are the known degradation pathways for GLP-1 analogs?

Generally, peptides like GLP-1 analogs can degrade through several pathways:

  • Proteolytic Degradation: Cleavage by enzymes like DPP-4 (which this compound is designed to resist).[3][4]

  • Chemical Degradation: This can include oxidation (especially of methionine or tryptophan residues), deamidation (of asparagine or glutamine), and hydrolysis of the peptide backbone.[7]

  • Physical Instability: This can involve aggregation or fibrillation, where peptide molecules clump together, potentially leading to a loss of efficacy and immunogenicity.

This compound's design, which includes only natural amino acids, may simplify its manufacturing and potentially reduce certain chemical degradation pathways.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Potency Improper storage temperature.Verify storage conditions. For unopened vials, ensure refrigeration at 2°C to 8°C. For opened vials, follow the specific in-use stability guidelines. If improper storage is suspected, discard the product.
Exposure to light.Always store this compound protected from light.
Multiple freeze-thaw cycles.For solutions, avoid repeated freezing and thawing. Aliquot into single-use volumes if necessary.[7]
Visible Particles or Cloudiness Aggregation or precipitation.Do not use. Inspect the solution for any changes in appearance. Ensure the product has not been frozen or exposed to extreme temperatures.[6]
Contamination.Discard the vial and use a new one. Review handling procedures to prevent contamination.
Inconsistent Experimental Results Degradation of the peptide.Check the expiration date of the product. Ensure proper storage and handling throughout the experiment.
Improper sample preparation.Review the protocol for dissolving and diluting the peptide. Use appropriate buffers and avoid vigorous shaking which can induce aggregation.

Data on this compound Stability

The following table summarizes the stability of this compound compared to Semaglutide in the presence of pepsin at various pH levels, demonstrating its enhanced gastrointestinal stability.

pH Time (hours) This compound Remaining (%) Semaglutide Remaining (%)
2.0 0100100
1~95~80
2~90~60
4.5 0100100
1~100~100
2~100~100

Data is estimated from the graphical representation in the cited source.[3][4]

Experimental Protocols

Pepsin Stability Assay

This protocol is a generalized representation based on the description of the pepsin stability experiment for this compound.[3][4]

  • Preparation of Solutions:

    • Prepare simulated gastric fluid at different pH values (e.g., pH 2.0 and pH 4.5).

    • Prepare stock solutions of this compound and a comparator peptide (e.g., Semaglutide) in an appropriate buffer.

    • Prepare a solution of pepsin.

  • Incubation:

    • Add the peptide stock solution to the simulated gastric fluid to a final concentration.

    • Add the pepsin solution to initiate the reaction.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, and 2 hours), withdraw an aliquot of the reaction mixture.

  • Quenching and Analysis:

    • Immediately quench the enzymatic reaction, for example, by adding a strong acid or a specific pepsin inhibitor.

    • Analyze the amount of intact peptide remaining in the sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • Calculate the percentage of the intact peptide remaining at each time point relative to the amount at time 0.

Visualizations

GLP1_Signaling_Pathway cluster_bias This compound Signaling Bias This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R Binds to G_Protein G Protein (Gs) GLP1R->G_Protein Activates Beta_Arrestin β-Arrestin GLP1R->Beta_Arrestin Recruits AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Signaling_Outputs Downstream Signaling Outputs (e.g., Insulin Secretion) PKA->Signaling_Outputs Leads to Internalization Receptor Internalization Beta_Arrestin->Internalization note_solid Strongly Activates (Biased Pathway) note_dashed Weakly Activates

Caption: this compound's biased signaling pathway, strongly activating cAMP production over β-arrestin recruitment.

Stability_Workflow start Start: Receive Lyophilized this compound storage Long-Term Storage (-20°C or 2-8°C as specified) start->storage reconstitution Reconstitute in Appropriate Buffer storage->reconstitution aliquot Aliquot for Single Use reconstitution->aliquot short_term_storage Short-Term Storage of Aliquots (-20°C) aliquot->short_term_storage experiment Use in Experiment aliquot->experiment Immediate Use short_term_storage->experiment analysis Analyze Results experiment->analysis end End analysis->end

Caption: Recommended workflow for handling and storing this compound to ensure stability.

Troubleshooting_Tree issue Inconsistent Results or Suspected Degradation check_appearance Is the solution clear and colorless? issue->check_appearance check_storage Was the product stored correctly (temp, light)? check_appearance->check_storage Yes discard1 Discard and use a new vial. Review handling procedures. check_appearance->discard1 No (Cloudy/Particles) check_handling Were proper handling procedures followed? check_storage->check_handling Yes discard2 Discard and use a new vial. Ensure proper storage. check_storage->discard2 No discard3 Discard and use a new vial. Review reconstitution and handling protocols. check_handling->discard3 No contact_support If issues persist, contact technical support. check_handling->contact_support Yes

Caption: A decision tree for troubleshooting common this compound stability issues.

References

Refinement of Ecnoglutide administration techniques for consistent results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the administration of Ecnoglutide to ensure consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist.[1][2][3][4] Its primary mechanism involves binding to and activating GLP-1 receptors, which are found in the pancreas, brain, and gastrointestinal tract.[1] This activation stimulates insulin secretion in a glucose-dependent manner, suppresses glucagon release, slows gastric emptying, and reduces appetite by acting on the hypothalamus.[1][3]

Q2: What is the significance of this compound being a "biased" GLP-1 receptor agonist?

A2: this compound is engineered to be a biased agonist, preferentially activating the cyclic adenosine monophosphate (cAMP) signaling pathway over the β-arrestin recruitment pathway.[5][6][7][8] This signaling bias is thought to enhance its therapeutic effects on glycemic control and weight loss while potentially reducing the receptor internalization and some of the gastrointestinal side effects associated with other GLP-1 receptor agonists.[5][6][9]

Q3: What are the recommended administration routes for this compound in preclinical and clinical settings?

A3: In both preclinical rodent models and human clinical trials, the most common route of administration is subcutaneous (s.c.) injection, typically administered once weekly.[4][6][10] An oral tablet formulation (XW004) is also under investigation, which is designed for once-daily administration.[11][12]

Q4: What are the typical dosages of this compound used in clinical trials?

A4: Dosages in clinical trials have varied depending on the phase and indication. For type 2 diabetes, once-weekly subcutaneous doses have ranged from 0.4 mg to 1.2 mg.[2][13] For obesity, once-weekly subcutaneous doses have been tested up to 2.4 mg.[4][11][14] Oral daily doses of up to 30 mg have been evaluated in Phase 1 trials.[12] Dose escalation is a common strategy to improve tolerability.[5][11]

Q5: What are the common adverse events observed with this compound administration?

A5: The most frequently reported adverse events are gastrointestinal in nature, including nausea, diarrhea, vomiting, and decreased appetite.[4][6][10][14] These are generally mild to moderate in severity and tend to occur during the initial dose-escalation period.[11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Inconsistent glycemic control or weight loss in animal models. 1. Improper drug preparation or storage: this compound, being a peptide, may be sensitive to temperature fluctuations and improper reconstitution, leading to degradation. 2. Inaccurate dosing: Errors in calculating the dose volume or inconsistent injection technique can lead to variability. 3. Animal stress: High stress levels in experimental animals can influence metabolic parameters and mask the effects of the drug.1. Follow storage and reconstitution protocols strictly. Store lyophilized powder and reconstituted solutions at the recommended temperatures. Avoid repeated freeze-thaw cycles. 2. Ensure accurate dose calculation and consistent administration. Use calibrated equipment for dosing. For subcutaneous injections, ensure consistent injection sites and technique. 3. Acclimatize animals properly to the experimental conditions and handling procedures to minimize stress.
Higher than expected incidence of gastrointestinal side effects (e.g., in rodent models). 1. Initial dose is too high: The starting dose may be too aggressive for the animal model. 2. Rapid dose escalation: The dose may be increased too quickly, not allowing for adaptation.1. Implement a dose-escalation schedule. Start with a lower dose and gradually increase to the target dose over a period of time, similar to protocols used in clinical trials.[11] 2. Monitor animals closely for signs of distress and adjust the dose or escalation schedule as needed.
Variability in oral bioavailability (for oral formulation experiments). 1. Inconsistent fasting state of animals: The presence of food in the stomach can significantly affect the absorption of oral peptides. 2. Issues with the formulation: The oral absorption enhancer may not be effectively protecting the peptide from degradation in the digestive tract.[12]1. Standardize the fasting period for all animals before oral administration. 2. Consult the manufacturer's guidelines for the specific oral formulation. Ensure proper handling and administration to maintain the integrity of the co-formulation.

Quantitative Data Summary

Table 1: this compound Efficacy in Type 2 Diabetes (Phase 2, 20 weeks) [2][13]

Dose (once-weekly s.c.) Mean HbA1c Reduction from Baseline Percentage of Patients Achieving HbA1c ≤ 6.5%
0.4 mg-1.81%Not Reported
0.8 mg-1.90%Not Reported
1.2 mg-2.39% to -2.4%72%
Placebo-0.55%9%

Table 2: this compound Efficacy in Obesity (Phase 3, 48 weeks) [14]

Dose (once-weekly s.c.) Mean Body Weight Reduction from Baseline Percentage of Patients Achieving ≥5% Weight Loss
1.2 mg-9.9%Not Reported
1.8 mg-13.3%Not Reported
2.4 mg-15.4%93%
Placebo-0.3%14%

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in a Diet-Induced Obese (DIO) Rat Model

This protocol is a generalized representation based on methodologies described for GLP-1 receptor agonists.[6][7]

  • Animal Model: Male Sprague-Dawley or Wistar rats, fed a high-fat diet (e.g., 45-60% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce obesity.

  • Acclimatization: Animals are acclimatized to the housing conditions and handling for at least one week prior to the experiment.

  • Randomization: Animals are randomized into treatment groups based on body weight to ensure even distribution.

  • Drug Preparation: this compound is reconstituted in a sterile vehicle (e.g., phosphate-buffered saline). The concentration is calculated to deliver the desired dose in a specific volume (e.g., 1-2 mL/kg).

  • Administration:

    • Route: Subcutaneous (s.c.) injection.

    • Frequency: Once daily or once weekly, depending on the experimental design.

    • Dose Escalation: A dose-escalation phase may be included to mimic clinical protocols and improve tolerability.

  • Monitoring:

    • Body Weight: Measured daily or weekly.

    • Food Intake: Measured daily.

    • Glycemic Control: Oral glucose tolerance tests (OGTT) can be performed at baseline and at the end of the study. Blood glucose levels are measured at specified time points after a glucose challenge.

  • Data Analysis: Statistical analysis is performed to compare the changes in body weight, food intake, and glycemic parameters between the this compound-treated groups and the vehicle-treated control group.

Protocol 2: In Vitro cAMP Signaling Assay

This protocol is based on the described in vitro characterization of this compound.[6][7][8]

  • Cell Line: A cell line stably expressing the human GLP-1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Cell Culture: Cells are cultured under standard conditions until they reach the desired confluency.

  • Assay Preparation: Cells are seeded into multi-well plates and incubated.

  • Treatment: Cells are treated with varying concentrations of this compound or a reference GLP-1 receptor agonist (e.g., semaglutide). A vehicle control is also included.

  • cAMP Measurement: After a specified incubation period, intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: The data is plotted as a dose-response curve, and the EC50 (half-maximal effective concentration) value is calculated to determine the potency of this compound in inducing cAMP production.

Visualizations

Ecnoglutide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R Binds G_Protein G Protein (Gs) GLP1R->G_Protein Activates Beta_Arrestin β-Arrestin GLP1R->Beta_Arrestin Minimal Recruitment AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream_Effects Therapeutic Effects (Insulin Secretion, Satiety, etc.) PKA->Downstream_Effects Ecnoglutide_Experimental_Workflow Start Start Animal_Model Select/Prepare Animal Model (e.g., DIO Rats) Start->Animal_Model Randomization Randomize into Groups Animal_Model->Randomization Drug_Admin Administer this compound or Vehicle (Subcutaneous, Once Weekly) Randomization->Drug_Admin Monitoring Monitor Key Parameters (Body Weight, Food Intake, Glucose) Drug_Admin->Monitoring Data_Collection Collect Data at Predefined Timepoints Monitoring->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Evaluate Efficacy and Tolerability Analysis->Results End End Results->End

References

Validation & Comparative

Ecnoglutide vs. Liraglutide: A Head-to-Head In Vivo Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Ecnoglutide and Liraglutide, two glucagon-like peptide-1 receptor (GLP-1R) agonists, based on available in vivo experimental data. While direct head-to-head clinical trials are limited, this document synthesizes findings from independent studies to offer insights for researchers, scientists, and drug development professionals.

Mechanism of Action and Signaling Pathway

Both this compound and Liraglutide are GLP-1 receptor agonists that mimic the action of the endogenous incretin hormone GLP-1.[1] Their primary mechanism involves activating GLP-1 receptors, which are expressed in various tissues, including pancreatic β-cells, the brain, and the gastrointestinal tract.[1][2] This activation leads to a cascade of downstream effects beneficial for glycemic control and weight management.

Liraglutide: Liraglutide is an acylated human GLP-1 analog with 97% amino acid sequence homology to native GLP-1.[2] It binds to and activates the GLP-1 receptor, leading to an increase in intracellular cyclic AMP (cAMP).[2][3] This rise in cAMP stimulates glucose-dependent insulin secretion from pancreatic β-cells, suppresses glucagon secretion, and slows gastric emptying.[3][4][5] The attachment of a C16 fatty acid to the GLP-1 backbone allows Liraglutide to reversibly bind to albumin, prolonging its half-life and enabling once-daily administration.[3][6]

This compound: this compound is a novel, long-acting GLP-1 analog that is described as a "biased" agonist.[7][8] This means it preferentially activates the cAMP signaling pathway over β-arrestin recruitment and subsequent receptor internalization.[7][9][10] This biased agonism is hypothesized to enhance its efficacy.[9][11] In vitro studies have shown that this compound potently induces cAMP production with an EC50 of 0.018 nM, while showing minimal GLP-1 receptor internalization.[7][10][12] Like Liraglutide, this compound's structure includes a fatty acid moiety to extend its half-life, allowing for once-weekly dosing.[12]

Signaling Pathway Diagram:

GLP1R_Signaling cluster_ligands GLP-1R Agonists cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R Liraglutide Liraglutide Liraglutide->GLP1R AC Adenylate Cyclase GLP1R->AC Activates Glucagon Glucagon Suppression GLP1R->Glucagon GastricEmptying Delayed Gastric Emptying GLP1R->GastricEmptying Appetite Reduced Appetite GLP1R->Appetite Arrestin β-Arrestin Recruitment (Minimal with this compound) GLP1R->Arrestin Biased Agonism cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin Insulin Secretion (Glucose-Dependent) PKA->Insulin Epac2->Insulin

Figure 1: Simplified GLP-1 Receptor Signaling Pathway.

In Vivo Efficacy and Safety Data

The following tables summarize in vivo data from clinical trials. It is important to note that these trials were not direct head-to-head comparisons of this compound and Liraglutide.

Table 1: Glycemic Control in Type 2 Diabetes

ParameterThis compound (Phase III vs. Placebo)[8]This compound (Phase III vs. Dulaglutide)[13]Liraglutide (LEAD-6 vs. Exenatide)[6]
Study Duration 24 Weeks52 Weeks26 Weeks
Population Adults with T2D inadequately controlled by diet and exerciseAdults with T2DAdults with T2D
Baseline HbA1c 8.5%Not specified~8.2%
HbA1c Reduction -1.96% (0.6 mg) -2.43% (1.2 mg)~ -1.9%-1.12% (1.8 mg)
vs. Comparator -0.87% (Placebo)~ -1.65% (Dulaglutide)-0.79% (Exenatide)

Table 2: Body Weight Reduction

ParameterThis compound (Phase III in Obesity)[14][15]This compound (Phase III vs. Dulaglutide)[13]Liraglutide (SCALE Obesity and Prediabetes)[16]
Study Duration 48 Weeks52 Weeks56 Weeks
Population Adults with overweight or obesity without diabetesAdults with T2DAdults with obesity or overweight with comorbidities
Baseline Body Weight ~91.3 kg[11]Not specified~106 kg
Mean Weight Loss (%) -9.9% (1.2 mg) -13.3% (1.8 mg) -15.4% (2.4 mg)-5.2% to -5.7%-8.4% (3.0 mg)
Mean Weight Loss (kg) -9.0 kg (1.2 mg) -12.1 kg (1.8 mg) -13.8 kg (2.4 mg)[11]Not specified-8.0 kg (3.0 mg)
vs. Comparator (%) -0.3% (Placebo)-2.8% (Dulaglutide)-2.8% (Placebo)

Table 3: Common Adverse Events

Adverse EventThis compound[12][14][15]Liraglutide[4][16]
Gastrointestinal Nausea, diarrhea, vomiting, decreased appetite (most common, typically mild to moderate and transient)Nausea, diarrhea, constipation, vomiting, decreased appetite (most common, dose-dependent, and tend to diminish over time)
Injection Site Reactions ReportedReported
Hypoglycemia Low risk, especially when not used with other anti-diabetic agents that can cause hypoglycemia.Low blood sugar is a common side effect.[4]

Experimental Protocols

Detailed experimental protocols for specific preclinical studies are often proprietary. However, based on published clinical trial information, the general methodologies can be outlined.

Generalized Clinical Trial Protocol for GLP-1R Agonists:

  • Patient Population: Recruitment of subjects based on specific inclusion criteria (e.g., diagnosis of type 2 diabetes or obesity, specific BMI range, HbA1c levels) and exclusion criteria (e.g., history of pancreatitis, medullary thyroid carcinoma).[8][14][15]

  • Study Design: Randomized, double-blind, placebo-controlled, or active-comparator-controlled, multicenter trials.[8][13][14]

  • Intervention:

    • Dose Escalation: A dose-escalation period is typically employed to mitigate gastrointestinal side effects.[8][12]

    • Administration: Subcutaneous injection at specified doses and frequencies (e.g., once daily for Liraglutide, once weekly for this compound).[4][8]

  • Endpoints:

    • Primary: Mean change in HbA1c from baseline and/or mean percentage change in body weight from baseline.[8][15]

    • Secondary: Proportion of patients achieving specific HbA1c targets, changes in fasting plasma glucose, body mass index (BMI), waist circumference, blood pressure, and lipid profiles.[11][14]

  • Safety Assessment: Monitoring and recording of all adverse events, with a particular focus on gastrointestinal events, injection site reactions, and serious adverse events like pancreatitis.[14][15]

Experimental Workflow Diagram:

Experimental_Workflow cluster_setup Study Setup cluster_intervention Intervention Phase cluster_data Data Collection & Analysis cluster_outcome Outcome A Subject Recruitment (Inclusion/Exclusion Criteria) B Randomization A->B C Dose Escalation B->C D Treatment Period (Drug vs. Comparator/Placebo) C->D E Efficacy Endpoint Measurement (HbA1c, Body Weight, etc.) D->E F Safety Monitoring (Adverse Events) D->F G Statistical Analysis E->G F->G H Results Interpretation G->H

Figure 2: Generalized In Vivo Clinical Trial Workflow.

Summary and Conclusion

Both this compound and Liraglutide are effective GLP-1 receptor agonists that improve glycemic control and promote weight loss. This compound's "biased agonism" towards the cAMP pathway is a key differentiating feature that may contribute to its potent effects on weight loss observed in clinical trials.[7][9] Liraglutide has a well-established safety and efficacy profile from extensive clinical use.

The available data suggests that this compound may offer comparable or potentially superior weight loss benefits compared to other GLP-1R agonists, though direct comparative data with Liraglutide is lacking.[13] Both drugs share a similar profile of gastrointestinal side effects, which are common to the GLP-1R agonist class.

Further head-to-head in vivo studies are necessary to definitively compare the efficacy and safety of this compound and Liraglutide. Researchers should consider the differences in dosing frequency (once weekly for this compound vs. once daily for Liraglutide) and the potential implications of biased agonism when designing future studies and interpreting existing data.

References

Long-Term Safety of Ecnoglutide in Animal Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ecnoglutide, a novel long-acting glucagon-like peptide-1 (GLP-1) receptor agonist, has demonstrated promising efficacy in glycemic control and weight reduction in preclinical and early-phase clinical studies.[1][2][3] As with any new therapeutic agent, a thorough evaluation of its long-term safety profile in animal models is crucial before widespread clinical use. This guide provides a comparative overview of the available long-term safety data for this compound and two other established long-acting GLP-1 receptor agonists, Semaglutide and Liraglutide, based on publicly available information from regulatory agencies and scientific publications.

Comparative Overview of Long-Term Safety Findings

The long-term safety of GLP-1 receptor agonists has been extensively studied in various animal models, with a particular focus on carcinogenicity, chronic toxicity, and reproductive toxicity. While detailed long-term safety data for this compound from pivotal non-clinical studies are not yet fully available in the public domain, preliminary results from preclinical and Phase 1, 2, and 3 clinical trials suggest it is "generally safe and well tolerated".[1][3][4][5][6][7] In contrast, comprehensive data sets for Semaglutide and Liraglutide are accessible through regulatory submission documents.

Chronic Toxicity

Long-duration chronic toxicity studies are essential to identify potential target organ toxicity and to establish a no-observed-adverse-effect level (NOAEL).

ParameterThis compoundSemaglutideLiraglutide
Species & Duration Data not publicly available. Preclinical studies in db/db mice and DIO rats have been conducted.[2][3]Mice (13 weeks), Rats (6 months), Monkeys (12 months)[8]Rats (6 months), Monkeys (12 months)[9]
Key Findings Reported to be "generally safe and well tolerated" in preclinical and early clinical studies.[1][3][4]Generally well-tolerated. Primary findings at high exposures (17-27x clinical AUC) included focal C-cell hyperplasia in the thyroid (mice), liver necrosis, and myocardial vacuolation and degeneration.[8][10]Well-tolerated with NOAELs at plasma exposures approximately 8- and 70-fold higher than in humans for rats and monkeys, respectively. Decreased body weight gain and food consumption were observed initially.[9]
Adverse Events (Preclinical/Clinical) Decreased appetite, nausea, headache, diarrhea, vomiting (mostly mild to moderate and during dose-escalation).[2][3][4]Reduced food consumption and body weight gain.[10]Decreased body weight gain and food consumption.[9]
Carcinogenicity

Two-year carcinogenicity studies in rodents are a standard component of preclinical safety assessment for chronically administered drugs. A notable class effect for GLP-1 receptor agonists is the induction of thyroid C-cell tumors in rodents.

ParameterThis compoundSemaglutideLiraglutide
Species & Duration Data not publicly available.Mice (2 years), Rats (2 years)[10]Mice (2 years), Rats (2 years)
Thyroid C-Cell Tumors Data not publicly available.Increased incidence of thyroid C-cell adenomas and carcinomas in both mice and rats at clinically relevant exposures.[10]Increased incidence of thyroid C-cell adenomas and carcinomas in both mice and rats at clinically relevant exposures.
Other Tumors Data not publicly available.No other treatment-related tumors observed.[8]Fibrosarcomas in the skin of male mice at high doses.
Genotoxicity Not specified.No evidence of genotoxic potential in a standard battery of tests.[10]Not mutagenic or clastogenic.

Experimental Protocols

Detailed experimental protocols for the long-term safety studies of this compound are not publicly available. However, the study designs for Semaglutide and Liraglutide, as described in regulatory documents, provide a representative framework for such investigations.

Chronic Toxicity Study (Representative Protocol)
  • Objective: To assess the potential toxicity of the test article when administered repeatedly over a prolonged period.

  • Species: Rat (e.g., Sprague-Dawley) and a non-rodent species (e.g., Cynomolgus monkey).

  • Duration: 6 months for rats, 12 months for monkeys.

  • Dose Groups: Typically a control group (vehicle), and at least three dose levels of the test article (low, mid, and high).

  • Route of Administration: Subcutaneous injection, mimicking the clinical route.

  • Parameters Monitored:

    • Clinical observations (daily)

    • Body weight and food consumption (weekly)

    • Ophthalmology (pre-study and at termination)

    • Electrocardiography (ECG) (for non-rodent species)

    • Clinical pathology (hematology, clinical chemistry, urinalysis) at multiple time points

    • Gross pathology at necropsy

    • Organ weights

    • Histopathology of a comprehensive list of tissues

2-Year Carcinogenicity Study (Representative Protocol)
  • Objective: To evaluate the carcinogenic potential of the test article after lifetime exposure in rodents.

  • Species: Mouse (e.g., CD-1) and Rat (e.g., Sprague-Dawley).

  • Duration: 2 years.

  • Dose Groups: Control group (vehicle) and at least three dose levels, with the high dose intended to be the maximum tolerated dose (MTD).

  • Route of Administration: Subcutaneous injection.

  • Parameters Monitored:

    • Clinical observations and palpation for masses (daily/weekly)

    • Body weight and food consumption (weekly for the first few months, then bi-weekly or monthly)

    • Clinical pathology (at terminal sacrifice)

    • Comprehensive gross necropsy

    • Histopathology of all tissues from control and high-dose groups, and all gross lesions and target tissues from all groups.

Visualizing the Mechanisms and Processes

To better understand the biological context and the experimental approach to long-term safety assessment, the following diagrams illustrate the GLP-1 receptor signaling pathway and a typical workflow for a 2-year carcinogenicity study.

GLP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GLP-1 Agonist GLP-1 Agonist GLP1R GLP-1 Receptor GLP-1 Agonist->GLP1R Binds to AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC2 Epac2 cAMP->EPAC2 Activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Promotes Exocytosis EPAC2->InsulinVesicles Promotes Exocytosis InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion Release

Figure 1. Simplified GLP-1 Receptor Signaling Pathway in Pancreatic β-cells.

Carcinogenicity_Study_Workflow cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase (2 Years) cluster_post_life Post-Life Phase Protocol Protocol Design & IACUC Approval AnimalAcclimation Animal Acclimation (e.g., Rats, Mice) Protocol->AnimalAcclimation Dosing Daily/Weekly Dosing (Vehicle, Low, Mid, High) AnimalAcclimation->Dosing Monitoring Clinical Observations, Body Weight, Food Consumption, Palpation Dosing->Monitoring Necropsy Terminal Necropsy Monitoring->Necropsy Histopathology Histopathological Evaluation Necropsy->Histopathology DataAnalysis Data Analysis & Statistical Evaluation Histopathology->DataAnalysis Report Final Report DataAnalysis->Report

Figure 2. Experimental Workflow for a 2-Year Rodent Carcinogenicity Study.

Conclusion

The long-term safety assessment of this compound in animal models is ongoing, with currently available data from early-phase studies indicating a favorable safety profile. For a comprehensive understanding of its long-term safety, the results of pivotal chronic toxicology and carcinogenicity studies will be critical. The established safety profiles of Semaglutide and Liraglutide, particularly the findings of rodent-specific thyroid C-cell tumors, provide an important context for the evaluation of new molecules in this class. As more data on this compound becomes publicly available, a more direct and detailed comparison will be possible, further informing its potential clinical positioning and risk-benefit assessment.

References

Ecnoglutide Demonstrates Significant Improvements in Cardiovascular Markers Compared to Placebo

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

New analyses from clinical trials reveal that ecnoglutide, a novel long-acting GLP-1 receptor agonist, leads to substantial improvements in key cardiovascular and metabolic markers in adults with type 2 diabetes and in those with overweight or obesity, when compared to placebo. The findings, drawn from Phase 2 and Phase 3 clinical trials, highlight the potential of this compound as a promising therapeutic option for managing cardiovascular risk factors.

Across multiple studies, this compound consistently demonstrated statistically significant reductions in glycated hemoglobin (HbA1c), body weight, and other cardiometabolic parameters. These improvements are crucial for patients with type 2 diabetes and obesity, who are at an elevated risk for cardiovascular disease.[1][2]

Glycemic Control and Weight Management

In a 24-week Phase 3 trial involving adults with type 2 diabetes, once-weekly injections of this compound at doses of 0.6 mg and 1.2 mg resulted in remarkable HbA1c reductions of 1.96% and 2.43% from baseline, respectively.[3][4] This was significantly greater than the reduction observed in the placebo group.[3][4] Notably, 76.1% of participants receiving the 1.2 mg dose achieved an HbA1c level of ≤6.5%, a recommended target for many adults with diabetes.[3][5] Furthermore, 35.2% of this group reached normoglycemia, with an HbA1c level below 5.7%.[3]

The trials also underscored this compound's profound impact on weight loss. In a 48-week Phase 3 study in adults with overweight or obesity without diabetes, participants receiving the 2.4 mg dose of this compound experienced a mean body weight reduction of 15.4%, compared to a 0.3% reduction in the placebo group.[6] A significant proportion of participants in the this compound groups achieved clinically meaningful weight loss, with up to 63.5% achieving a reduction of ≥15%.[7]

Improvements in Other Cardiovascular Risk Factors

Beyond glycemic control and weight loss, treatment with this compound also led to favorable changes in other cardiovascular risk factors. Studies have reported improvements in blood pressure, lipid profiles, including triglycerides and low-density lipoprotein cholesterol, and reductions in liver fat content.[4][6][7]

The mechanism behind these benefits is attributed to the action of GLP-1 receptor agonists, which are known to have positive effects on the cardiovascular system.[8][9] GLP-1 receptor activation can influence various pathways that contribute to improved cardiovascular health.[10]

Data Summary

The following tables summarize the key quantitative data from the clinical trials comparing this compound to placebo.

Table 1: Change in HbA1c in Adults with Type 2 Diabetes (24 Weeks)

Treatment GroupMean Baseline HbA1c (%)Mean Change from Baseline (%)
This compound 0.6 mg8.54-1.96
This compound 1.2 mg8.51-2.43
Placebo8.51-0.87[4]

Table 2: Body Weight Reduction in Adults with Overweight or Obesity (48 Weeks)

Treatment GroupMean Baseline Body Weight (kg)Mean Percentage Change from Baseline (%)
This compound 1.2 mg~91.3-9.9
This compound 1.8 mg~91.3-13.3[6]
This compound 2.4 mg~91.3-15.4[6]
Placebo~91.3-0.3[6]

Table 3: Proportion of Patients Achieving Weight Loss Thresholds (48 Weeks)

Weight Loss ThresholdThis compound 2.4 mg (%)Placebo (%)
≥5%9314[6]
≥10%80Not Reported
≥15%64Not Reported
≥20%280[6]

Experimental Protocols

The data presented are derived from randomized, double-blind, placebo-controlled Phase 2 and Phase 3 clinical trials.

Phase 3 Trial in Type 2 Diabetes (24 Weeks): This multicenter study enrolled 211 adults in China with type 2 diabetes inadequately controlled by diet and exercise.[3][4] Participants were randomized to receive once-weekly subcutaneous injections of this compound (0.6 mg or 1.2 mg) or a matching placebo for 24 weeks.[3][4] The protocol included a dose-escalation period to enhance tolerability.[4][5] The primary endpoints were the change in mean HbA1c and body weight from baseline.[3]

Phase 3 Trial in Overweight or Obesity (48 Weeks): This multicenter trial was conducted at 36 sites in China and enrolled 664 adults with a BMI of ≥28 kg/m ² or ≥24 kg/m ² with at least one weight-related comorbidity, and without diabetes.[11] Participants were randomly assigned to receive once-weekly subcutaneous injections of this compound (1.2 mg, 1.8 mg, or 2.4 mg) or placebo for 48 weeks.[6][7] All participants also received counseling on diet and exercise.[6] The co-primary endpoints were the percentage change in bodyweight and the proportion of participants achieving at least a 5% reduction in bodyweight at week 40.[11]

Visualizations

GLP1_Signaling_Pathway cluster_cell Pancreatic β-cell GLP1R GLP-1 Receptor AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin Insulin Secretion PKA->Insulin Epac2->Insulin This compound This compound (GLP-1 Agonist) This compound->GLP1R Binds to

Caption: Simplified signaling pathway of this compound in pancreatic β-cells.

Experimental_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Period cluster_analysis Data Analysis Screening Screening of Participants (T2D or Overweight/Obese) Inclusion Inclusion/Exclusion Criteria Met Screening->Inclusion Randomization Randomization Inclusion->Randomization GroupA This compound (Multiple Doses) Randomization->GroupA GroupB Placebo Randomization->GroupB Treatment Once-Weekly Subcutaneous Injections (24 or 48 Weeks) GroupA->Treatment GroupB->Treatment Monitoring Safety & Efficacy Monitoring Treatment->Monitoring Endpoint Primary & Secondary Endpoints Assessed Monitoring->Endpoint Analysis Statistical Analysis Endpoint->Analysis

Caption: Generalized workflow of the randomized controlled trials.

References

Benchmarking Ecnoglutide's Manufacturing Process Against Other GLP-1 Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic peptides for metabolic diseases has been revolutionized by the advent of Glucagon-like peptide-1 (GLP-1) receptor agonists. As new analogs enter the clinical pipeline, a thorough understanding of their manufacturing processes is crucial for assessing scalability, cost-effectiveness, and potential impurity profiles. This guide provides an objective comparison of the manufacturing process for Ecnoglutide against other leading GLP-1 analogs: semaglutide, liraglutide, and tirzepatide, supported by available data.

Executive Summary

This compound, a novel long-acting GLP-1 analog, is distinguished by its composition of only natural amino acids, which is suggested to simplify its manufacturing process.[1][2][3] In contrast, other prominent GLP-1 analogs like semaglutide and liraglutide often employ recombinant DNA technology, while tirzepatide utilizes a sophisticated hybrid chemical synthesis approach. This guide delves into the nuances of these manufacturing strategies, presenting comparative data on yield and purity, outlining common experimental protocols, and visualizing key biological and manufacturing pathways.

Data Presentation: Quantitative Comparison of Manufacturing Processes

The following table summarizes key quantitative data related to the manufacturing of this compound and its comparators. It is important to note that direct head-to-head comparative studies on manufacturing efficiency are not extensively published; therefore, the data presented is compiled from various sources and may not be directly comparable due to differing process scales and optimization levels.

Parameter This compound Semaglutide Liraglutide Tirzepatide
Manufacturing Strategy Recombinant expression followed by chemical modification. Composed of only natural amino acids, simplifying the process.[1][2][3]Primarily recombinant DNA technology in yeast (Saccharomyces cerevisiae), followed by chemical modifications.[4] Can also be produced by solid-phase peptide synthesis (SPPS).[5]Can be produced by recombinant DNA technology or fully synthetic methods, often involving Solid Phase Peptide Synthesis (SPPS).[6]Hybrid Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS).[7][8]
Reported Yield Final yields between 43% and 47% for clinical batches have been reported.[9]A synthesis method for a precursor reported a yield of approximately 60%.[10]A "catch-lipidation-and-release" strategy yielded purities exceeding 90%.[5] A novel production method reported a chemical cleavage yield of about 70%.[11]A robust process with high yields has been reported for the hybrid SPPS/LPPS approach.[7][12]
Reported Purity Information not publicly available in detail.High purity is a key challenge, with various impurities possible depending on the synthesis route.[5]HPLC purity of 86% was achieved with a "direct synthesis" approach, while a "catch-lipidation-and-release" strategy yielded purities exceeding 90%.[5] A purity of about 98% was estimated by HPLC for a precursor peptide.[11]High purity of 97.5-99.5% has been achieved.[8]
Key Process Features Simplified process due to the use of only natural amino acids.[1][2][3]Involves fermentation and subsequent chemical modification steps.[4]Can be produced via fully synthetic routes, allowing for process optimization to reduce by-products.[6]Utilizes continuous manufacturing with online process analytical technology (PAT) for real-time monitoring and control.[13]

Experimental Protocols

Detailed, proprietary manufacturing protocols are not publicly available. However, this section outlines the general methodologies for the key experimental techniques cited in the manufacturing of these GLP-1 analogs.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a cornerstone of synthetic peptide manufacturing and is a common method for producing GLP-1 analogs or their fragments.

Objective: To synthesize a peptide chain by sequentially adding amino acids to a growing chain that is covalently attached to an insoluble solid support (resin).

General Protocol:

  • Resin Selection and Preparation: A suitable resin, such as Wang or Rink Amide resin, is chosen based on the desired C-terminal functionality. The resin is swelled in an appropriate solvent like dimethylformamide (DMF).

  • First Amino Acid Attachment (Loading): The C-terminal amino acid, with its α-amino group protected by a temporary protecting group (e.g., Fmoc), is coupled to the resin.

  • Deprotection: The Fmoc group is removed from the α-amino group of the resin-bound amino acid, typically using a solution of piperidine in DMF, to allow for the next coupling reaction.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HCTU, DIC/Oxyma) and added to the resin to form a new peptide bond. This step is often monitored for completion.

  • Washing: After each deprotection and coupling step, the resin is thoroughly washed with a solvent like DMF to remove excess reagents and by-products.

  • Repeat Cycles: Steps 3-5 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: The purity and identity of the final peptide are confirmed using analytical techniques such as analytical RP-HPLC and mass spectrometry.

Recombinant Production in Yeast (Pichia pastoris)

Recombinant DNA technology is a widely used method for producing larger peptides and proteins, including GLP-1 analogs.

Objective: To express a gene encoding the GLP-1 analog in a host organism, such as the yeast Pichia pastoris, to produce the peptide.

General Protocol:

  • Gene Synthesis and Vector Construction: A synthetic gene encoding the GLP-1 analog, often as a fusion protein to enhance expression and stability, is designed and cloned into an expression vector suitable for Pichia pastoris.

  • Transformation: The expression vector is transformed into Pichia pastoris cells.

  • Selection and Screening: Transformed yeast cells are selected, and high-expressing clones are identified.

  • Fermentation: The selected clone is grown in a bioreactor under optimized conditions (e.g., temperature, pH, dissolved oxygen) to a high cell density.

  • Induction of Expression: Gene expression is induced, for example, by the addition of methanol if using the AOX1 promoter.

  • Harvesting and Cell Lysis: The yeast cells are harvested, and if the protein is expressed intracellularly, the cells are lysed to release the protein.

  • Purification: The target peptide is purified from the cell lysate or culture supernatant using a series of chromatography steps, which may include affinity chromatography (if a tag is used), ion-exchange chromatography, and size-exclusion chromatography.

  • Cleavage of Fusion Tag (if applicable): If the GLP-1 analog is expressed as a fusion protein, the fusion tag is cleaved off using a specific protease.

  • Further Purification and Formulation: The final peptide is further purified to remove the cleaved tag and any remaining impurities and then formulated into the final drug product.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a critical analytical tool for assessing the purity of synthetic and recombinant peptides.

Objective: To separate the target peptide from impurities based on their physicochemical properties.

General Protocol:

  • Sample Preparation: A solution of the peptide is prepared in a suitable solvent.

  • Instrumentation: An HPLC system equipped with a suitable column (e.g., C18 reverse-phase column), a pump to deliver the mobile phase, an injector, and a detector (typically UV-Vis) is used.

  • Mobile Phase: A gradient of two solvents is typically used. For reverse-phase HPLC, this is often water with a small amount of an ion-pairing agent like TFA (Mobile Phase A) and an organic solvent like acetonitrile with TFA (Mobile Phase B).

  • Separation: The sample is injected onto the column. The gradient of the mobile phase is changed over time, causing the peptide and its impurities to elute from the column at different times based on their hydrophobicity.

  • Detection: The detector measures the absorbance of the eluting compounds at a specific wavelength (e.g., 214 or 280 nm).

  • Data Analysis: The resulting chromatogram shows peaks corresponding to the target peptide and any impurities. The area of each peak is proportional to the amount of that component, allowing for the calculation of the purity of the target peptide. Mass spectrometry can be coupled with HPLC (LC-MS) to identify the impurities.

Mandatory Visualization

GLP-1 Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the binding of a GLP-1 analog to its receptor on a pancreatic beta cell, leading to insulin secretion.

GLP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm GLP-1 Analog GLP-1 Analog GLP1R GLP-1 Receptor GLP-1 Analog->GLP1R Binds to G_protein G Protein (Gs) GLP1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release Leads to

Caption: GLP-1 receptor signaling pathway in a pancreatic beta cell.

Comparative Manufacturing Workflow for GLP-1 Analogs

This diagram provides a generalized and comparative overview of the primary manufacturing workflows for GLP-1 analogs, highlighting the key stages for synthetic, recombinant, and hybrid approaches.

Manufacturing_Workflow cluster_synthesis Peptide Synthesis Stage cluster_modification Modification & Purification Stage cluster_final Final Processing Stage SPPS Solid-Phase Peptide Synthesis (e.g., Liraglutide, Tirzepatide fragments) LPPS Liquid-Phase Peptide Synthesis (e.g., Tirzepatide fragment coupling) SPPS->LPPS Fragments for Cleavage Cleavage from Resin & Side-chain Deprotection SPPS->Cleavage Recombinant Recombinant Expression (e.g., this compound, Semaglutide) Purification1 Initial Purification (e.g., Chromatography) Recombinant->Purification1 Modification Chemical Modification (e.g., Acylation) LPPS->Modification Cleavage->Modification Purification2 Final Purification (RP-HPLC) Modification->Purification2 Purification1->Modification Lyophilization Lyophilization Purification2->Lyophilization API Active Pharmaceutical Ingredient (API) Lyophilization->API

Caption: Generalized manufacturing workflows for GLP-1 analogs.

References

Comparative Analysis of Ecnoglutide and Dulaglutide: Phase 3 Clinical Trial Insights

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Ecnoglutide and dulaglutide, focusing on the key findings from their respective Phase 3 clinical trials for the treatment of type 2 diabetes (T2D). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these two glucagon-like peptide-1 (GLP-1) receptor agonists.

Mechanism of Action

Both this compound and dulaglutide are GLP-1 receptor agonists, a class of drugs that mimic the action of the natural incretin hormone GLP-1.[1][2][3] Activation of the GLP-1 receptor stimulates glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety, collectively leading to improved glycemic control and potential weight loss.[2][3][4][5]

This compound is specifically described as a long-acting, cAMP signaling biased GLP-1 analog.[6][7][8] This "biased agonism" is designed to preferentially activate the cyclic adenosine monophosphate (cAMP) signaling pathway over other downstream pathways like β-arrestin recruitment and receptor internalization.[8][9] This approach may enhance the therapeutic effects on glycemic control and body weight.[8] Dulaglutide is a long-acting GLP-1 receptor agonist composed of a modified human GLP-1 analogue covalently linked to a fragment of human IgG4, which extends its half-life.[1][4]

cluster_0 GLP-1 Receptor Agonist Action cluster_1 Systemic Effects drug This compound or Dulaglutide receptor GLP-1 Receptor (on Pancreatic Beta Cell) drug->receptor Binds to & Activates drug->glucagon drug->gastric drug->satiety camp ↑ Intracellular cAMP receptor->camp Triggers Signaling insulin ↑ Insulin Release (Glucose-Dependent) camp->insulin insulin->glucagon insulin->gastric insulin->satiety

Caption: Simplified GLP-1 signaling pathway for this compound and Dulaglutide.

Head-to-Head Phase 3 Clinical Trial: EECOH-2

The most direct comparison comes from the EECOH-2 trial, a randomized, open-label, active-controlled, Phase 3 study conducted across 52 sites in China.[10][11] This trial evaluated the efficacy and safety of once-weekly this compound (at 0.6 mg and 1.2 mg doses) against once-weekly dulaglutide (at a 1.5 mg dose) over 52 weeks in adults with T2D inadequately controlled on metformin.[10][11]

Experimental Protocol: EECOH-2
  • Trial Design: A 52-week, randomized, open-label, active-controlled, non-inferiority, phase 3 trial.[11]

  • Participants: 623 adults (aged 18-75) with T2D inadequately controlled by metformin monotherapy.[10][11] Key baseline characteristics included a mean HbA1c of 8.40%, a mean BMI of 26.9 kg/m ², and a median T2D history of 65.1 months.[10]

  • Intervention Arms: Participants were randomized (1:1:1) to one of three groups:[10][11]

    • This compound 0.6 mg, subcutaneous, once-weekly.

    • This compound 1.2 mg, subcutaneous, once-weekly.

    • Dulaglutide 1.5 mg, subcutaneous, once-weekly. *All arms included a dose escalation period.[10]

  • Primary Endpoint: The primary endpoint was the mean change in HbA1c from baseline at week 32.[10]

  • Secondary Endpoints: Key secondary endpoints included changes in body weight and overall safety profiles.[10]

cluster_arms 52-Week Treatment Period screening Screening & Enrollment (N=623 Adults with T2D on Metformin) randomization Randomization (1:1:1) screening->randomization ecno_06 This compound 0.6 mg Once-Weekly randomization->ecno_06 ecno_12 This compound 1.2 mg Once-Weekly randomization->ecno_12 dula_15 Dulaglutide 1.5 mg Once-Weekly randomization->dula_15 endpoint_32 Primary Endpoint Assessment (Change in HbA1c at Week 32) ecno_06->endpoint_32 Evaluation ecno_12->endpoint_32 Evaluation dula_15->endpoint_32 Evaluation endpoint_52 Final Assessment (Week 52) endpoint_32->endpoint_52

Caption: Experimental workflow of the EECOH-2 Phase 3 clinical trial.
Data Presentation: Efficacy and Safety

The EECOH-2 trial demonstrated that this compound was superior to dulaglutide in improving glycemic control and reducing body weight at the 32-week primary endpoint.[10]

Table 1: Primary and Secondary Efficacy Outcomes at Week 32 (EECOH-2 Trial)

Endpoint This compound 0.6 mg This compound 1.2 mg Dulaglutide 1.5 mg
Mean HbA1c Reduction from Baseline -1.91%[11] -1.89%[11] -1.65%[11]
p-value vs. Dulaglutide ≤0.0002[10] ≤0.0002[10] N/A
% Patients with HbA1c ≤6.5% Higher than Dulaglutide[10] Higher than Dulaglutide[10] -
% Patients with Weight Loss ≥5.0% Higher than Dulaglutide[10] Higher than Dulaglutide[10] -

| % Patients with Weight Loss ≥10.0% | Higher than Dulaglutide[10] | Higher than Dulaglutide[10] | - |

Note: Specific percentages for patients achieving HbA1c and weight loss targets were noted as higher for this compound but not quantified in the provided source.[10]

Table 2: Safety and Tolerability Profile (EECOH-2 Trial)

Adverse Event (AE) Profile This compound 0.6 mg This compound 1.2 mg Dulaglutide 1.5 mg
Any Adverse Event Reported 84.5%[10] 92.8%[10] 87.4%[10]
AEs Leading to Discontinuation 2.9% (6 of 206 patients)[10][11] 3.8% (8 of 208 patients)[10][11] 2.9% (6 of 207 patients)[10][11]

| Most Common AEs | Decreased appetite, diarrhea, nausea[10] | Decreased appetite, diarrhea, nausea[10] | Decreased appetite, diarrhea, nausea[10] |

The most frequently reported adverse events for both drugs were gastrointestinal in nature, which is consistent with the GLP-1 receptor agonist class.[10] These events were predominantly mild to moderate in severity and transient.[10]

Additional Phase 3 Data: this compound vs. Placebo

Prior to the head-to-head trial, this compound's efficacy was established in a 24-week, randomized, double-blind, placebo-controlled Phase 3 trial in Chinese adults with T2D.[6][7][12]

Experimental Protocol: this compound vs. Placebo (NCT05680155)
  • Trial Design: Randomized, double-blind, placebo-controlled study.[6][7]

  • Participants: 211 adults in China with T2D inadequately controlled by diet and exercise.[6][7] Baseline mean HbA1c was 8.5% and mean body weight was 73 kg.[7][12]

  • Intervention Arms: Participants were randomized to receive once-weekly injections of this compound 0.6 mg, this compound 1.2 mg, or placebo for 24 weeks.[6][7]

  • Primary Endpoint: Change in HbA1c from baseline at 24 weeks.[7]

Table 3: Key Efficacy Outcomes at Week 24 (this compound vs. Placebo)

Endpoint This compound 0.6 mg This compound 1.2 mg Placebo
Mean HbA1c Reduction from Baseline -1.96%[6][12][13] -2.43%[6][12][13] -0.87%[6][12][13]
% Patients with HbA1c ≤6.5% - 76.1%[6][12][13] -
% Patients with HbA1c <5.7% - 35.2%[6][12][13] -
Mean Body Weight Reduction Significant decrease[6] Significant decrease[6] -

| % of Body Weight Lost | 4.51%[13] | 4.74%[13] | - |

In this trial, this compound was found to be safe and well-tolerated, with gastrointestinal side effects being the most commonly reported adverse events.[6][12]

Dulaglutide's efficacy and safety were established in the extensive AWARD (Assessment of Weekly AdministRation of LY2189265 in Diabetes) Phase 3 program, where it was tested against multiple comparators including exenatide, insulin glargine, metformin, and sitagliptin, demonstrating significant glycemic control.[14][15][16]

References

Statistical analysis of Ecnoglutide efficacy in overweight and obese adults

Author: BenchChem Technical Support Team. Date: November 2025

Ecnoglutide Demonstrates Robust Efficacy in Overweight and Obese Adults

This compound, an investigational long-acting, biased glucagon-like peptide-1 (GLP-1) receptor agonist, has shown significant and sustained weight reduction in adults with overweight or obesity across multiple clinical trials.[1][2][3] This guide provides a statistical analysis of its efficacy, compares it with other market alternatives, and details the experimental protocols of pivotal studies for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a novel GLP-1 receptor agonist that preferentially activates the cyclic adenosine monophosphate (cAMP) signaling pathway over β-arrestin recruitment.[4][5] This biased agonism is designed to maximize the therapeutic effects on glycemic control and weight loss while potentially mitigating some of the adverse effects associated with non-biased GLP-1 receptor activation.[6][7] The activation of the GLP-1 receptor stimulates insulin secretion, suppresses glucagon release, slows gastric emptying, and acts on the hypothalamus to reduce appetite, all contributing to its weight management effects.[8]

ecnoglutide_node This compound receptor_node GLP-1 Receptor ecnoglutide_node->receptor_node camp_pathway cAMP Pathway (Preferred Activation) receptor_node->camp_pathway Strongly Activates barrestin_pathway β-Arrestin Pathway (Minimal Recruitment) receptor_node->barrestin_pathway Weakly Activates therapeutic_effects Therapeutic Effects: - Decreased Appetite - Delayed Gastric Emptying - Insulin Secretion camp_pathway->therapeutic_effects side_effects Potential for Reduced Receptor Internalization & Side Effects barrestin_pathway->side_effects

Caption: this compound's biased agonism signaling pathway.

Comparative Efficacy: this compound vs. Alternatives

Clinical trial data demonstrates that this compound induces substantial weight loss, comparable and in some cases potentially superior to other GLP-1 receptor agonists.

Head-to-Head and Placebo-Controlled Trial Data

The following tables summarize the key efficacy data from Phase 2 and Phase 3 trials involving this compound and provide comparative data for Semaglutide and Liraglutide from separate studies.

Table 1: Efficacy of this compound in Adults with Overweight or Obesity (Without Diabetes)

Trial Name / PhaseTreatment GroupDurationMean Body Weight Change from Baseline (%)
SLIMMER (Phase 3) [3][9]This compound 1.2 mg40 Weeks-9.1%
This compound 1.8 mg40 Weeks-10.9%
This compound 2.4 mg40 Weeks-13.2%
Placebo40 Weeks+0.1%
Phase 3 [1]This compound 1.2 mg48 Weeks-9.9%
This compound 1.8 mg48 Weeks-13.3%
This compound 2.4 mg48 Weeks-15.4%
Placebo48 Weeks-0.3%
Phase 1c/2a [10]This compound 1.8 mg14 Weeks-9.0% (7.27 kg)
This compound 2.4 mg14 Weeks-9.6% (8.32 kg)

Table 2: Proportion of Patients Achieving Weight Loss Thresholds with this compound (Phase 3, 48 Weeks) [1]

Treatment Group≥5% Weight Loss≥10% Weight Loss≥15% Weight Loss≥20% Weight Loss
This compound 2.4 mg 93%80%64%28%
Placebo 14%N/AN/A0%

Table 3: Comparative Efficacy of Other GLP-1 Receptor Agonists (Data from Separate Trials)

DrugDoseDurationMean Body Weight Change from Baseline (%)Study Population
Semaglutide [11][12]2.4 mg68 Weeks~ -12.47 kg (absolute)Overweight/Obese
Liraglutide [13]3.0 mg18 Weeks-7.9%Obese
Liraglutide [11][12]3.0 mg68 Weeks~ -5.24 kg (absolute)Overweight/Obese

Note: Direct head-to-head comparisons are limited and results should be interpreted with caution due to differences in study design, duration, and patient populations. A Phase 2b trial showed that after 18 weeks, participants on 2.4 mg of this compound achieved a mean body weight reduction of 11.1%, compared to 7.9% for those on 3.0 mg of Liraglutide daily.[13]

Experimental Protocols

The robust results for this compound are supported by rigorous clinical trial designs. Below are the methodologies for key studies.

SLIMMER Trial (Phase 3) Methodology
  • Objective: To evaluate the efficacy and safety of once-weekly subcutaneous this compound in adults with overweight or obesity without diabetes.[2][3]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 3 trial conducted at 36 sites in China.[2][14]

  • Participants: 664 adults aged 18-75 years with a BMI ≥28 kg/m ² or ≥24 kg/m ² with at least one weight-related comorbidity (e.g., prediabetes, hypertension, hyperlipidemia).[9][15]

  • Intervention: Participants were randomized to receive once-weekly subcutaneous injections of this compound (1.2 mg, 1.8 mg, or 2.4 mg) or a volume-matched placebo for 40-48 weeks.[1][15] All participants also received counseling on diet and exercise.[1]

  • Primary Endpoints:

    • Percentage change in body weight from baseline at week 40.[9]

    • Proportion of participants achieving a body weight reduction of ≥5% at week 40.[9][15]

  • Secondary Endpoints: Included changes in waist circumference, BMI, systolic blood pressure, fasting glucose, insulin levels, and lipid parameters.[1]

cluster_treatment screening Screening & Enrollment (N=664) - BMI ≥28 or ≥24 with comorbidity - Age 18-75 randomization Randomization screening->randomization dose1 This compound 1.2 mg (Once Weekly) randomization->dose1 n=166 dose2 This compound 1.8 mg (Once Weekly) randomization->dose2 n=166 dose3 This compound 2.4 mg (Once Weekly) randomization->dose3 n=167 placebo Placebo (Once Weekly) randomization->placebo n=165 treatment 48-Week Treatment Period + Diet & Exercise Counseling dose1->treatment dose2->treatment dose3->treatment placebo->treatment endpoints Primary & Secondary Endpoint Analysis - Body Weight Change - % Achieving ≥5% Loss - Cardiometabolic Markers treatment->endpoints

Caption: Workflow of the this compound Phase 3 SLIMMER Trial.

Safety and Tolerability Profile

Across clinical trials, this compound has demonstrated a favorable safety profile.[2][3][14] The most frequently reported adverse events were mild-to-moderate gastrointestinal issues, such as nausea, diarrhea, and vomiting, which is consistent with the GLP-1 receptor agonist class.[1][14] These events were typically transient and decreased over time.[1] The rate of treatment discontinuation due to adverse events in the this compound arms was low, reported at 2% in one major trial.[1] No serious adverse events like pancreatitis or medullary thyroid carcinoma were prominently reported in the available trial data.[1][6]

References

A Comparative Analysis of the Half-Life of Ecnoglutide and Other Once-Weekly GLP-1 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the pharmacokinetic half-life of Ecnoglutide with other prominent once-weekly glucagon-like peptide-1 (GLP-1) receptor agonists. The content is tailored for researchers, scientists, and drug development professionals, offering objective data, experimental context, and visual representations of key biological and methodological concepts.

Introduction to Once-Weekly GLP-1 Receptor Agonists

Glucagon-like peptide-1 (GLP-1) receptor agonists have become a cornerstone in the management of type 2 diabetes and obesity.[1][2] The native GLP-1 peptide has a very short in vivo half-life of approximately two minutes due to rapid degradation by the enzyme dipeptidyl peptidase-IV (DPP-4).[3][4] To overcome this limitation, synthetic analogs have been engineered with extended half-lives, allowing for less frequent administration and improved patient adherence. The development of once-weekly formulations has been a significant advancement in this therapeutic class.[3][5] this compound (XW003) is a novel, long-acting GLP-1 analog currently under development that has demonstrated a pharmacokinetic profile suitable for once-weekly dosing.[1][3][6]

Comparative Pharmacokinetics: Half-Life Data

The terminal half-life (t½) is a critical pharmacokinetic parameter that determines the dosing interval of a drug. For GLP-1 agonists, a longer half-life is achieved through various molecular engineering strategies, such as fatty acid acylation to promote albumin binding or fusion with larger protein moieties to reduce renal clearance.[7][8]

The table below summarizes the steady-state half-life of this compound in comparison to other commercially available once-weekly GLP-1 agonists.

GLP-1 Agonist Reported Half-Life (hours) Dosing Frequency Mechanism for Half-Life Extension
This compound 124 - 162 hours[1][3][6][9][10]Once-WeeklyγGlu-2xAEEA linked C18 diacid fatty acid at various positions[1][6][11]
Semaglutide ~165-168 hours (~7 days)[12][13][14][15]Once-WeeklyC18 di-fatty acid acylation via a linker, enhancing albumin binding[14]
Dulaglutide ~120 hours (~5 days)[3]Once-WeeklyFusion to a modified human IgG4-Fc fragment, increasing molecular size[8]
Liraglutide ~13 hours[3][12]Once-DailyC16 mono-fatty acid acylation, enhancing albumin binding[12][14]

Note: Liraglutide is included as a key once-daily comparator to highlight the significant extension in half-life achieved by once-weekly agents.

Experimental Protocols for Half-Life Determination

The half-life of GLP-1 agonists like this compound is determined through pharmacokinetic (PK) studies, typically conducted in preclinical animal models and subsequently in human clinical trials.

General Protocol for a Human Phase 1 Pharmacokinetic Study:

  • Study Design: A Phase 1, randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD) study is a common design.[6][11]

  • Participant Recruitment: Healthy volunteers are recruited for the study. For specific drugs, the study might enroll individuals with the target condition (e.g., type 2 diabetes or obesity).[6][9]

  • Drug Administration: The drug (e.g., this compound) is administered subcutaneously at various dose levels. In SAD cohorts, participants receive a single injection. In MAD cohorts, participants receive multiple injections at a specified interval (e.g., once weekly) for a set duration (e.g., 6 weeks) to reach steady-state concentrations.[1][6]

  • Blood Sampling: Serial blood samples are collected from each participant at predefined time points post-dosing. Sampling is intensive initially and becomes less frequent at later time points, extending over a period sufficient to characterize the drug's absorption, distribution, metabolism, and elimination phases.

  • Bioanalytical Method: A validated bioanalytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS), is used to quantify the concentration of the drug in plasma or serum samples.

  • Pharmacokinetic Analysis: The resulting concentration-time data are analyzed using non-compartmental or compartmental modeling software. Key PK parameters calculated include:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the concentration-time curve.

    • t½ (Half-life): The time required for the plasma concentration to decrease by half, calculated from the terminal elimination phase of the concentration-time curve.

For this compound, its half-life was determined in a Phase 1 study involving both SAD (0.03 to 1.0 mg) and MAD (0.2 to 0.6 mg once weekly for 6 weeks) cohorts in healthy participants.[6]

G cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase (Phase 1) animal_models Animal Models (e.g., Mice, Rats) animal_dosing Single Dose Administration (SC/IV) animal_models->animal_dosing animal_sampling Serial Blood Sampling animal_dosing->animal_sampling animal_analysis PK Analysis (Initial Half-Life) animal_sampling->animal_analysis sad Single Ascending Dose (SAD) Study animal_analysis->sad Informs Starting Dose human_sampling Intensive Blood Sampling sad->human_sampling mad Multiple Ascending Dose (MAD) Study mad->human_sampling bioanalysis Bioanalysis (ELISA / LC-MS) human_sampling->bioanalysis pk_modeling Pharmacokinetic Modeling bioanalysis->pk_modeling half_life Determine Cmax, Tmax, AUC, Half-Life pk_modeling->half_life G cluster_membrane Plasma Membrane cluster_agonist cluster_cytoplasm Cytoplasm GLP1R GLP-1 Receptor (GLP-1R) Gs Gαs Protein GLP1R->Gs Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Synthesizes This compound This compound (GLP-1 Agonist) This compound->GLP1R Binds Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Epac cAMP->Epac Activates Effects Cellular Effects: • Insulin Secretion ↑ • Glucagon Secretion ↓ • Satiety ↑ PKA->Effects Epac->Effects

References

Safety Operating Guide

Personal protective equipment for handling Ecnoglutide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific safety data sheet (SDS) or handling information for "Ecnoglutide" is publicly available. This guide is based on the best practices for handling potent peptide-based pharmaceuticals, such as Glucagon-Like Peptide-1 (GLP-1) receptor agonists. Researchers, scientists, and drug development professionals should always consult with their institution's environmental health and safety (EHS) department for specific guidance.

This document provides crucial safety and logistical information for the handling and disposal of this compound in a laboratory setting. Adherence to these procedural guidelines is essential for ensuring personnel safety and minimizing occupational exposure.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[1] Potent pharmaceutical compounds can elicit health effects even at low exposure levels.[2]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with powder-free, chemotherapy-rated nitrile gloves.[3]Provides a robust barrier against contamination. The outer glove can be removed immediately in case of a spill, protecting the inner glove and skin. Powder-free gloves prevent the aerosolization of the compound.[3]
Body Protection Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[3]Protects skin and personal clothing from contamination. The design ensures maximum coverage and prevents particles from entering through gaps.
Eye Protection Chemical safety goggles or a full-face shield.[4][5]Protects the eyes from splashes or airborne particles of the compound.[5]
Respiratory Protection NIOSH-approved N95 respirator or higher.[1]Required when handling the compound outside of a containment system (e.g., weighing, reconstitution) to prevent inhalation of airborne particles.

Engineering Controls and Safe Handling Practices

Engineering controls are the primary means of minimizing exposure.

Control MeasureSpecificationRationale
Primary Engineering Control Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE).[1]Provides a controlled environment for handling potent compounds, protecting both the user and the product.
Secondary Engineering Control Restricted access to the handling area with clear hazard signage.[3]Limits potential exposure to authorized and trained personnel only.
General Ventilation Well-ventilated room with negative pressure relative to adjacent areas.Prevents the spread of contaminants to other parts of the laboratory.
Weighing Conducted within a ventilated balance enclosure or BSC.Minimizes the generation and dispersal of airborne particles during a critical handling step.
Personal Hygiene Wash hands thoroughly before and after handling the compound and after removing gloves.[3] No eating, drinking, or applying cosmetics in the laboratory.[3]Prevents accidental ingestion and contamination of personal items.

Procedural Workflow for Handling this compound

The following workflow outlines the essential steps for safely handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don Appropriate PPE B Prepare Work Area in BSC/CVE A->B C Verify Compound Identity and Quantity B->C D Weigh Compound in Containment C->D Proceed to Handling E Reconstitute with Appropriate Solvent D->E F Aliquot for Experimental Use E->F G Decontaminate Work Surfaces F->G Proceed to Cleanup H Segregate and Dispose of Waste G->H I Doff PPE in Designated Area H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

Emergency ScenarioImmediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes.[4][6]
Eye Contact Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6]
Inhalation Move to fresh air immediately.[6][7]
Ingestion Rinse the mouth with water. Do not induce vomiting.[4][6]
Spill Evacuate the immediate area. Secure the area and post warning signs. Don appropriate PPE, including respiratory protection. Cover liquid spills with absorbent material. For solid spills, gently cover with a damp cloth to avoid raising dust.[4] Collect all contaminated materials into a sealed, labeled waste container.

For all exposure incidents, seek immediate medical attention after initial first aid and report the incident to your supervisor and EHS department.

Disposal Plan

All waste generated from the handling of this compound is considered hazardous chemical waste.

Waste StreamDisposal Procedure
Solid Waste Contaminated PPE (gloves, gowns), consumables (pipette tips, tubes), and empty vials. Place in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Unused solutions and contaminated solvents. Collect in a sealed, labeled, and compatible hazardous waste container.
Sharps Contaminated needles and syringes. Dispose of immediately in a designated sharps container for hazardous waste.

Disposal Method: All this compound waste must be disposed of through the institution's hazardous waste management program. A common method for potent pharmaceuticals is incineration by a licensed waste disposal contractor.[4]

Logical Relationship of Safety Measures

The following diagram illustrates the hierarchical approach to ensuring safety when handling potent compounds like this compound.

G Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (BSC, CVE, Ventilation) Administrative Administrative Controls (SOPs, Training, Restricted Access) PPE Personal Protective Equipment (Gloves, Gown, Respirator)

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.